Levomefolic acid-13C5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H25N7O6 |
|---|---|
Molekulargewicht |
464.42 g/mol |
IUPAC-Name |
(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1 |
InChI-Schlüssel |
ZNOVTXRBGFNYRX-MWKWNXLESA-N |
Isomerische SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[13C@@H]([13CH2][13CH2][13C](=O)O)[13C](=O)O |
Kanonische SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Cellular Journey of 13C5-Labeled Levomefolic Acid: A Technical Guide to Tracking its Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated biological fate of 5-methyl-13C5-tetrahydrofolate (Levomefolic acid-13C5), a stable isotope-labeled form of the primary active folate, in cellular models. In the absence of direct, published quantitative data on the cellular metabolism of this specific isotopologue, this document outlines the expected metabolic pathways, provides detailed protocols for its tracking, and presents template data tables for researchers to populate. The guide is intended to serve as a foundational resource for designing and executing in vitro studies to elucidate the cellular uptake, conversion, and downstream metabolic integration of levomefolic acid.
Introduction: The Significance of Levomefolic Acid
Levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF) is the predominant and most biologically active form of folate in human plasma.[1] It serves as a critical cofactor in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (the building blocks of DNA and RNA), the regulation of gene expression, and the metabolism of amino acids.[1][2] Unlike synthetic folic acid, levomefolic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) and can directly enter the folate metabolic cycle.[3] The use of stable isotope-labeled levomefolic acid, such as the 13C5 variant, provides a powerful tool to trace its path through these intricate cellular processes, allowing for precise quantification of its uptake and conversion without the confounding presence of endogenous folates.
Anticipated Cellular Transport and Metabolism
The journey of this compound within a cell begins with its transport across the cell membrane and culminates in the donation of its 13C-labeled one-carbon unit to various biosynthetic pathways.
Cellular Uptake
Levomefolic acid is transported into cells primarily through three mechanisms:
-
Reduced Folate Carrier (RFC/SLC19A1): This is the primary, widely expressed transporter for reduced folates like levomefolic acid.[4]
-
Proton-Coupled Folate Transporter (PCFT/SLC46A1): This transporter is most active at an acidic pH.[4]
-
Folate Receptors (FRα, FRβ): These receptors mediate uptake via endocytosis and are often overexpressed in certain cancer cells.[5]
Once inside the cell, this compound is expected to be retained through polyglutamation, a process where additional glutamate residues are added by the enzyme folylpolyglutamate synthetase (FPGS).[4] This modification increases the molecule's size and negative charge, effectively trapping it within the cell.
The One-Carbon Metabolic Cycle
The core function of levomefolic acid is to donate its methyl group in the methionine synthase reaction. The anticipated pathway for the 13C5-labeled molecule is as follows:
-
Methionine Synthesis: In a vitamin B12-dependent reaction, methionine synthase catalyzes the transfer of the 13C-labeled methyl group from 13C5-L-5-MTHF to homocysteine, producing 13C-methionine and 13C5-tetrahydrofolate (THF).[1]
-
Formation of Other Folate Vitamers: The resulting 13C5-THF becomes a substrate for a series of enzymatic reactions to form other one-carbon donors, including 13C5-5,10-methylenetetrahydrofolate and 13C5-10-formyltetrahydrofolate.
-
Nucleotide Synthesis: The 13C-labeled one-carbon units are then incorporated into the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine. This process is crucial for DNA replication and repair.
The central metabolic role of levomefolic acid is depicted in the following pathway diagram.
Experimental Protocols
To investigate the biological fate of this compound, a series of well-defined experiments are required. The following protocols are adapted from established methods for folate analysis.[6][7]
Cell Culture and Labeling
-
Cell Seeding: Plate the cellular model of choice (e.g., HeLa, MCF-7, or primary cells) in appropriate growth medium and allow them to adhere and reach approximately 70-80% confluency.
-
Folate Depletion (Optional): To enhance the uptake of the labeled compound, culture cells in a folate-deficient medium for 24-48 hours prior to the experiment.
-
Labeling: Replace the medium with a fresh medium containing a known concentration of this compound (e.g., 100 nM).
-
Time Course: Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of uptake and metabolism.
Sample Preparation for LC-MS/MS Analysis
Accurate quantification of folate species is challenging due to their instability.[6] The following extraction and stabilization protocol is recommended.
-
Cell Harvesting: At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis and Derivatization: Immediately lyse the cells by adding 0.5 mL of an ice-cold extraction solution (80% methanol containing 30 mM NaCNBD3, 0.2% formaldehyde-13C,d2, and 0.1% acetic acid).[6] This step simultaneously extracts the folates and derivatizes them for stability.
-
Incubation: Incubate the samples on ice for 60 minutes.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 5 minutes to pellet cellular debris.
-
Supernatant Collection: Transfer the supernatant containing the stabilized folate derivatives to a new tube for analysis.
The general workflow for sample preparation and analysis is illustrated below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Levomefolic Acid-¹³C₅ as a Tracer for One-Carbon Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing Levomefolic acid-¹³C₅ as a stable isotope tracer to investigate the dynamics of one-carbon metabolism.
Introduction: The Central Role of One-Carbon Metabolism and Isotopic Tracers
One-carbon (1C) metabolism is a complex network of biochemical pathways essential for the synthesis of nucleotides (purines and thymidylate), amino acids (such as serine and methionine), and for methylation reactions that are critical for DNA, RNA, and protein function.[1] This metabolic network is fundamental to cellular proliferation, maintenance, and epigenetic regulation.[2][3][4] The biologically active form of folate, Levomefolic acid (also known as L-5-methyltetrahydrofolate or L-5-MTHF), is a crucial coenzyme in these pathways, acting as a carrier for one-carbon units.[5][6][7]
Dysregulation of one-carbon metabolism has been implicated in a variety of diseases, including cancer and neurological disorders, making it a significant area of research for therapeutic development.[1] Metabolic Flux Analysis (MFA) using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through these metabolic pathways, offering a detailed snapshot of cellular metabolism in real-time.[1][8]
Levomefolic acid-¹³C₅ is a stable isotope-labeled version of L-5-MTHF, where five carbon atoms are replaced with the heavy isotope ¹³C.[5] When introduced into a biological system, this tracer allows for the precise tracking of the folate molecule and its one-carbon units as they are incorporated into various downstream metabolites.[5][6] By using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can measure the extent and pattern of ¹³C enrichment, providing invaluable insights into the activity and regulation of one-carbon metabolism under different physiological or pathological conditions.[6][9] The use of stable isotopes like ¹³C provides a safe and robust alternative to radioactive tracers for in vivo and in vitro studies.[5]
Visualizing Metabolic Pathways and Experimental Workflows
Understanding the flow of the ¹³C₅-label through the metabolic network is key to designing and interpreting tracer experiments. The following diagrams illustrate the core pathways and a typical experimental workflow.
Detailed Experimental Protocols
The following sections provide detailed methodologies for conducting metabolic tracing experiments using Levomefolic acid-¹³C₅. These protocols are generalized and may require optimization based on the specific cell line and experimental objectives.
Cell Culture and Isotopic Labeling
This protocol is designed for adherent mammalian cell lines.[5][6]
Materials:
-
Mammalian cells of interest
-
Folate-free cell culture medium (e.g., RPMI-1640, DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize endogenous folates
-
Levomefolic acid-¹³C₅ (calcium salt)
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically 70-80%).[5]
-
Folate Depletion (Optional but Recommended): To enhance tracer incorporation, culture cells in folate-free medium supplemented with dFBS for 24 hours prior to the experiment.
-
Prepare Labeling Medium: Prepare fresh folate-free medium supplemented with dFBS and a known concentration of Levomefolic acid-¹³C₅. A typical concentration range to test is 10-100 nM.[6]
-
Tracer Introduction: Remove the existing culture medium, wash the cells once with pre-warmed sterile PBS, and add the pre-warmed labeling medium.[5]
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours) to monitor the dynamic incorporation of the ¹³C label into downstream metabolites.[6]
Metabolite Quenching and Extraction
This step is critical to halt all enzymatic activity and preserve the metabolic state of the cells.[6]
Materials:
-
Ice-cold PBS
-
Extraction Solvent: 80% methanol (LC-MS grade), pre-chilled to -80°C[6]
Procedure:
-
Quench Metabolism: At each time point, aspirate the labeling medium. Immediately place the culture plate on dry ice to rapidly quench metabolic activity.[6]
-
Wash: Wash the cells quickly with ice-cold PBS to remove any remaining extracellular tracer.[5]
-
Extraction: Add a sufficient volume of the -80°C extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[1]
-
Cell Lysis: Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis.[1]
-
Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1][5]
-
Protein Precipitation: Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.[6]
-
Clarification: Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[1][5]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.[1]
-
Storage: The metabolite extracts can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[5]
Sample Preparation and LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹³C-labeled metabolites.
Materials:
-
Internal standards (optional, for absolute quantification)
-
LC-MS grade solvents (e.g., water, acetonitrile, formic acid)
Procedure:
-
Reconstitution: If samples were dried, reconstitute them in a suitable solvent compatible with the LC-MS method.
-
Internal Standard Spiking: For accurate quantification, an internal standard mixture containing known concentrations of other ¹³C-labeled species can be added.[5]
-
LC-MS/MS Analysis: Analyze the samples using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.[1]
-
Chromatography: Use a reversed-phase C18 column suitable for separating polar metabolites. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a suitable gradient.[1]
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of the different isotopologues (e.g., M+1, M+2, M+3, etc.) of each metabolite of interest.[6] Positive ion mode Electrospray Ionization (ESI) is commonly used for folates.[10]
-
Data Presentation and Interpretation
Quantitative data from Levomefolic acid-¹³C₅ tracer experiments should be summarized in a clear, structured format to facilitate analysis and comparison.
Mass Isotopomer Distribution (MID)
The primary output of a ¹³C tracer experiment is the Mass Isotopomer Distribution (MID) for key metabolites. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition).[5]
Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Serine after 24h Labeling (Data is for illustrative purposes only)
| Isotopologue | Fractional Abundance (%) (Control) | Fractional Abundance (%) (Treated) |
| M+0 | 95.2 ± 2.1 | 75.8 ± 3.4 |
| M+1 | 4.1 ± 0.5 | 18.9 ± 2.2 |
| M+2 | 0.7 ± 0.1 | 5.3 ± 0.8 |
Data are presented as mean ± standard deviation (n=3). M+0 represents the unlabeled metabolite, while M+1 and M+2 represent the incorporation of one and two ¹³C atoms, respectively, originating from the ¹³C-methyl group of Levomefolic acid-¹³C₅ via the serine hydroxymethyltransferase (SHMT) reaction.
Relative Abundance of Labeled Metabolites
A simplified way to visualize the effect of a treatment or condition is to compare the total fraction of labeled metabolites.
Table 2: Relative Abundance of Labeled Downstream Metabolites (Data is for illustrative purposes only, representing the sum of all labeled isotopologues at 24 hours)
| Metabolite | Condition A: % Labeled | Condition B: % Labeled |
| Methionine | 15.6 ± 1.8 | 32.4 ± 2.9 |
| Serine | 4.8 ± 0.7 | 24.2 ± 3.1 |
| dTMP | 8.2 ± 1.1 | 19.5 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). An increase in the percentage of labeled metabolites in Condition B suggests an increased flux through the one-carbon metabolic pathways.[6]
Metabolic Flux Analysis
The measured MIDs are used in conjunction with a stoichiometric model of the metabolic network to calculate intracellular fluxes.[5] This computational analysis provides quantitative rates for the reactions within one-carbon metabolism, offering deep insights into how cellular metabolism adapts to various perturbations.[8] This step typically requires specialized software and expertise in metabolic modeling.[8][11]
Conclusion
Levomefolic acid-¹³C₅ tracer experiments provide a robust and powerful methodology for dissecting the complexities of one-carbon metabolism.[1][6] By enabling the quantitative measurement of metabolic fluxes, this technique offers unparalleled insights into the dynamic regulation of pathways crucial for health and disease.[6] The detailed protocols and data presentation guidelines provided in this document offer a comprehensive framework for researchers to design, execute, and interpret these sophisticated experiments effectively.
References
- 1. benchchem.com [benchchem.com]
- 2. One-Carbon Metabolism in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tavernarakislab.gr [tavernarakislab.gr]
- 4. One-Carbon Metabolism–Genome Interactions in Folate-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Understanding the In Vitro Stability of Levomefolic Acid-13C5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid, the biologically active form of folate (Vitamin B9), is a crucial coenzyme in one-carbon metabolism. This intricate network of biochemical reactions is fundamental for the synthesis of nucleotides (DNA and RNA), the regulation of methylation reactions impacting epigenetics and neurotransmitter synthesis, and the metabolism of amino acids. Levomefolic acid-13C5 is a stable, isotopically labeled analogue of levomefolic acid, widely used as an internal standard in analytical methodologies, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of folates in biological matrices.[1] The integrity of such analytical data is contingent upon the stability of the internal standard throughout the experimental process.
This technical guide provides a comprehensive overview of the in vitro stability of this compound. While specific stability data for the 13C5-labeled variant is not extensively published, the isotopic labeling is not expected to significantly alter the chemical stability of the molecule.[2] Therefore, this guide synthesizes data from studies on the non-labeled L-5-methyltetrahydrofolate (L-5-MTHF) to provide a robust understanding of its stability profile under various in vitro conditions, including the influence of pH, temperature, light, and oxidative stress.
Core Stability Profile of Levomefolic Acid
Levomefolic acid is inherently an unstable molecule, susceptible to degradation, primarily through oxidation.[3][4] The rate of degradation is significantly influenced by several environmental factors. The primary degradation pathway involves the oxidation of the tetrahydrofolate ring system, leading to the formation of various degradation products.
Key Degradation Products:
Under various stress conditions, the main degradation products of L-5-MTHF include:
-
5-Methyldihydrofolate (5-MDHF): An initial oxidation product.[2]
-
p-Aminobenzoyl-L-glutamic acid (PABG): Formed by the cleavage of the C9-N10 bond.[5]
-
4a-hydroxy-5-methyltetrahydrofolate (hmTHF): An oxidation product.[2]
The degradation of L-5-MTHF generally follows first-order reaction kinetics.[6][7]
Quantitative Stability Data
The following tables summarize the stability of L-5-MTHF under various in vitro conditions, serving as a reliable proxy for the stability of this compound.
Table 1: Stability of L-5-MTHF Under Different Temperature and Oxygen Conditions
| Temperature (°C) | Condition | Duration | Retention Rate (%) | Reference |
| 85 | Dark, Nitrogen Flushed | 15 min | 72.86 ± 2.15 | [3] |
| 85 | Dark, Air | 15 min | 17.29 ± 1.24 | [3] |
| 100 | Dark, Nitrogen Flushed | 15 min | 42.76 ± 3.19 | [3] |
| 65 | - | 3.5 min | 74.96 ± 1.28 | [4] |
| -20 | Dark | up to 2 weeks | 85 - 115 | [8] |
| 4 | Dark | up to 2 weeks | 85 - 115 | [8] |
| Room Temperature | Dark | up to 3 days | 85 - 115 | [8] |
| 37 | Dark | - | Unstable | [8] |
Table 2: Stability of L-5-MTHF Under Different Light Conditions
| Temperature (°C) | Light Condition | Duration | Retention Rate (%) | Reference |
| 85 | Light | 15 min | 58.45 ± 1.16 | [3] |
| 85 | Dark | 15 min | 72.86 ± 2.15 | [3] |
Table 3: pH Stability of L-5-MTHF
| pH | Treatment | Stability | Reference |
| 2 - 10 | Heat treatment (100°C for 10 min) | Relatively Stable | [1] |
| 4 - 8 | Incubation (37°C for 2 h) | Stable | [1] |
| Neutral (7.0) | Thermal Treatment | Highest Stability | [9] |
| Alkaline (9.2) | Thermal Treatment | Highest Stability | [9] |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the in vitro stability of this compound. The following protocols are composite methodologies based on published literature for folate stability testing.
Protocol 1: Thermal Stability Assessment
Objective: To determine the stability of this compound at different temperatures.
Materials:
-
This compound stock solution (concentration to be determined based on analytical method sensitivity).
-
Phosphate buffer (0.1 M, pH 7.0).
-
Heating block or water bath.
-
Amber glass vials.
-
Nitrogen gas source.
-
HPLC or UPLC-MS/MS system.
Methodology:
-
Prepare a working solution of this compound in phosphate buffer.
-
For anaerobic conditions, flush the vials and the working solution with nitrogen gas for 10 minutes.[3]
-
Aliquot the working solution into amber glass vials.
-
Expose the vials to different temperatures (e.g., 65°C, 85°C, 100°C) for a defined period (e.g., 15 minutes).[3]
-
Include a control sample stored at a reference temperature (e.g., 4°C).
-
After the incubation period, immediately cool the samples on ice to stop any further degradation.
-
Analyze the remaining concentration of this compound using a validated HPLC or UPLC-MS/MS method.
-
Calculate the retention rate as a percentage of the initial concentration.
Protocol 2: Photostability Assessment
Objective: To evaluate the stability of this compound upon exposure to light.
Materials:
-
This compound working solution.
-
Transparent and amber glass vials.
-
A calibrated light source providing a specific illumination (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter as per ICH Q1B guidelines).[10]
-
HPLC or UPLC-MS/MS system.
Methodology:
-
Aliquot the this compound working solution into both transparent and amber (as a dark control) glass vials.
-
Expose the transparent vials to the light source for a defined duration.[3]
-
Maintain the amber vials under the same temperature conditions but protected from light.
-
At predetermined time points, withdraw aliquots from both sets of vials.
-
Analyze the concentration of this compound in all samples.
-
Compare the degradation in the light-exposed samples to the dark control.
Protocol 3: pH Stability Assessment
Objective: To assess the stability of this compound across a range of pH values.
Materials:
-
This compound working solution.
-
A series of buffers with different pH values (e.g., pH 2, 4, 7, 10).[1]
-
Amber glass vials.
-
HPLC or UPLC-MS/MS system.
Methodology:
-
Prepare solutions of this compound in each of the different pH buffers.
-
Aliquot these solutions into amber glass vials.
-
Incubate the vials at a constant temperature (e.g., 37°C or room temperature) for a specified period (e.g., 2 hours).[1]
-
Include a time-zero sample for each pH.
-
At the end of the incubation, analyze the concentration of this compound in each sample.
-
Determine the stability at each pH by comparing the final concentration to the initial concentration.
Mandatory Visualizations
References
- 1. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Is the stability of folates in dried blood microsamples sufficient to perform home-sampling studies? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ema.europa.eu [ema.europa.eu]
A Technical Guide to the Uptake and Distribution of Levomefolic Acid-13C5
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of Levomefolic acid-¹³C₅ (calcium), a stable isotope-labeled form of the active folate L-5-methyltetrahydrofolate, for metabolic tracing and quantitative bioanalysis. This guide details the cellular uptake mechanisms, metabolic pathways, and established experimental protocols essential for leveraging this powerful tool in research and drug development.
Introduction to Levomefolic Acid and its ¹³C₅ Isotope
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate (Vitamin B9). It is the predominant form found in circulation and is transported across cell membranes and the blood-brain barrier for use in essential metabolic processes.[1][2][3] Unlike synthetic folic acid, levomefolic acid does not require enzymatic reduction by dihydrofolate reductase (DHFR) to become metabolically active.[1] It serves as a critical coenzyme in one-carbon metabolism, a network of reactions vital for the synthesis of nucleotides (DNA and RNA), amino acid metabolism, and methylation reactions.[4][5]
The stable isotope-labeled version, Levomefolic acid-¹³C₅, contains five carbon-13 atoms, creating a tracer that allows for the precise tracking of its metabolic fate.[5] This makes it an invaluable tool for metabolic flux analysis (MFA) and as an internal standard for accurate quantification in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]
Cellular Uptake and Transport Mechanisms
The transport of levomefolic acid across biological membranes is a mediated process due to its hydrophilic nature.[8] Three primary transport systems are responsible for its cellular uptake:
-
Reduced Folate Carrier (RFC; SLC19A1): This is a major folate transport system in most cells, functioning as an anion exchanger.[8][9]
-
Proton-Coupled Folate Transporter (PCFT; SLC46A1): This transporter is crucial for folate absorption in the small intestine and operates optimally at a low pH.[2][3][8]
-
Folate Receptors (FRα and FRβ): These are high-affinity receptors that internalize folates via endocytosis.[8][10]
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. L-Methylfolate | C20H25N7O6 | CID 135398561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the understanding of the mechanism of membrane transport of folates and antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
Unlocking Cellular Metabolism: A Technical Guide to Levomefolic Acid-13C5 for Studying Folate-Dependent Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid, the biologically active form of folate (Vitamin B9), is a cornerstone of cellular metabolism, playing a pivotal role in one-carbon (1C) transfer reactions. These reactions are fundamental to a host of critical cellular processes, including the biosynthesis of nucleotides (the building blocks of DNA and RNA), the metabolism of amino acids, and the regulation of methylation, which impacts epigenetics and neurotransmitter synthesis.[1] Dysregulation of these folate-dependent pathways is implicated in a range of pathologies, from developmental disorders to cancer and neurodegenerative diseases.[2] Understanding the intricate dynamics of folate metabolism is therefore of paramount importance for both basic research and the development of novel therapeutic strategies.
Stable isotope tracing, utilizing compounds like Levomefolic acid-13C5, offers a powerful and safe alternative to radioactive tracers for dissecting these complex metabolic networks.[3] By introducing this labeled form of the active folate into a biological system, researchers can precisely track the journey of the five carbon-13 atoms through the interconnected folate and methionine cycles. This technique, known as Metabolic Flux Analysis (MFA), provides a quantitative snapshot of the rates (fluxes) of metabolic reactions, offering unparalleled insights into the operational status of these pathways under various physiological and pathological conditions. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for leveraging this compound in the study of folate-dependent pathways.
Core Principles of 13C Metabolic Flux Analysis (13C-MFA)
Metabolic Flux Analysis is a powerful technique used to quantify the flow of atoms through metabolic pathways. When combined with a stable isotope tracer like this compound, it becomes 13C-MFA. The core of this technique lies in reaching an "isotopic steady state," where the isotopic labeling of intracellular metabolites becomes constant over time.[3] By measuring the distribution of the 13C label in downstream metabolites, researchers can deduce the relative activity of different metabolic routes.[3]
The key output of a 13C-MFA experiment is the Mass Isotopomer Distribution (MID) for various metabolites. The MID represents the fractional abundance of each isotopologue—molecules of the same compound that differ only in their isotopic composition. This data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular fluxes.[3]
Folate-Dependent Signaling Pathways
Levomefolic acid (as 5-methyltetrahydrofolate or 5-CH3-THF) is a central molecule in the interconnected folate and methionine cycles. These cycles are responsible for generating one-carbon units for various biosynthetic and methylation reactions.
Caption: Interconnected Folate and Methionine Cycles.
Experimental Workflow for Metabolic Flux Analysis
A typical 13C-MFA experiment using this compound involves several key stages, from cell culture to data analysis.
Caption: General Experimental Workflow for 13C-MFA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol is designed for adherent cell lines but can be adapted for suspension cultures.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow in standard culture medium until they reach the desired confluency (typically 70-80%).
-
Switch to Folate-Free Medium: Aspirate the standard medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and add folate-free medium supplemented with dialyzed fetal bovine serum (FBS). Incubate for a defined period (e.g., 24 hours) to deplete intracellular folate stores.[1]
-
Introduction of this compound: Prepare fresh folate-free medium containing a known concentration of this compound. A typical concentration range to test is 10-100 nM.[1] Remove the folate-depletion medium and replace it with the this compound-containing medium. Include control groups with unlabeled levomefolate and a no-folate control.[1]
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer and to ensure the attainment of an isotopic steady state.[1][3]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity is crucial for accurate flux analysis.
-
Quenching: At each time point, rapidly aspirate the medium. Immediately wash the cells twice with ice-cold PBS to remove the extracellular tracer. Place the culture plate on dry ice or add a pre-chilled (-80°C) quenching/extraction solution (e.g., 80% methanol) to the cells to quench metabolic activity.[1]
-
Metabolite Extraction: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.[3] Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.[1]
-
Centrifugation: Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube. The extract can be dried under a stream of nitrogen and stored at -80°C until LC-MS/MS analysis.[3]
Protocol 3: LC-MS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its downstream labeled metabolites.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
| Parameter | Specification |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity)[1] |
| Column | Reversed-phase C18 column (e.g., Thermo Accucore AQ, 100 mm x 2.1 mm)[1] |
| Column Temperature | 40°C[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.3 mL/min[1] |
| Injection Volume | 2 µL[1] |
| Gradient | 0–2 min, 5–20% B; 2–4 min, 20–95% B; 4–5 min, 95% B; 5–5.5 min, 95–5% B; 5.5–7.5 min, 5% B[1] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB SCIEX 5500 QTRAP)[3] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[3] |
| Analysis Mode | Multiple Reaction Monitoring (MRM)[3] |
-
MRM Transitions: The specific parent and fragment ion masses (m/z) for this compound and its expected downstream labeled metabolites need to be determined and optimized for the specific instrument. The +5 Da mass shift from the 13C5 label will be characteristic.
Illustrative MRM Transitions for Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 465.2 | 313.1 |
| Serine (unlabeled) | 106.1 | 60.1 |
| Serine-13C3 | 109.1 | 62.1 |
| Glycine (unlabeled) | 76.0 | 30.0 |
| Glycine-13C2 | 78.0 | 31.0 |
| Note: These are example transitions and should be optimized for the specific instrument and experimental conditions. |
Data Presentation and Interpretation
The primary data generated from the LC-MS/MS analysis is the mass isotopomer distribution (MID) for each metabolite of interest. This data reflects the proportion of each isotopologue (M+0, M+1, M+2, etc.), where M+0 is the unlabeled metabolite.
Illustrative Mass Isotopomer Distribution Data
The following table presents hypothetical MID data for key metabolites after labeling with this compound in a cancer cell line.
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Serine | 45.2 | 10.5 | 25.3 | 15.0 | 3.0 | 1.0 |
| Glycine | 55.8 | 12.1 | 22.1 | 8.0 | 1.5 | 0.5 |
| ATP | 30.1 | 8.2 | 15.4 | 20.3 | 18.0 | 8.0 |
| Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions. |
This MID data, along with measured nutrient uptake and secretion rates, is then used as input for computational models to calculate the metabolic fluxes through the various pathways of one-carbon metabolism.
Applications in Research and Drug Development
The use of this compound in metabolic flux analysis provides a powerful tool for:
-
Understanding Disease Mechanisms: Elucidating how folate-dependent pathways are altered in diseases like cancer, cardiovascular disease, and neurological disorders.[2]
-
Target Identification and Validation: Identifying key enzymes in the folate pathway that could be targeted for therapeutic intervention.
-
Pharmacodynamic Studies: Assessing how drugs impact the flux through one-carbon metabolism.
-
Nutritional Science: Investigating the bioavailability and metabolic fate of different forms of folate.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the complexities of folate-dependent one-carbon metabolism. By enabling the precise quantification of metabolic fluxes, this stable isotope tracer provides a dynamic and detailed view of cellular metabolism that is not achievable with traditional metabolomics approaches. The protocols and principles outlined in this guide offer a comprehensive framework for designing and executing robust experiments to gain deeper insights into the critical role of folate in health and disease, thereby paving the way for the development of novel diagnostic and therapeutic strategies.
References
The Metabolic Journey of Levomefolic Acid: An In-depth Technical Guide to Isotopic Labeling Patterns from Levomefolic Acid-¹³C₅
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in human plasma, accounting for approximately 98% of circulating folates.[1][2] As a crucial methyl donor in one-carbon metabolism, it plays a pivotal role in a network of interconnected biochemical pathways essential for nucleotide biosynthesis, amino acid homeostasis, and numerous methylation reactions.[3][4] Understanding the metabolic fate of levomefolic acid is paramount for research in areas such as oncology, neuroscience, and developmental biology.
The use of stable isotope-labeled levomefolic acid, specifically Levomefolic acid-¹³C₅, provides a powerful tool for tracing the journey of its carbon backbone through these intricate metabolic networks. This technical guide delves into the isotopic labeling patterns that emerge from the metabolism of Levomefolic acid-¹³C₅, offering a detailed overview of the core pathways, experimental methodologies, and expected quantitative outcomes. By tracking the incorporation of the five ¹³C atoms, researchers can gain unprecedented insights into the dynamics and fluxes of one-carbon metabolism.[3]
Core Metabolic Pathways and Isotopic Labeling
Levomefolic acid-¹³C₅ enters the central hub of one-carbon metabolism, the folate and methionine cycles. The five labeled carbons are located on the glutamic acid tail of the molecule. Upon entering the cell, the methyl group of levomefolic acid is transferred to homocysteine to form methionine, a reaction catalyzed by methionine synthase.[5] This process regenerates tetrahydrofolate (THF), which can then be polyglutamylated to enhance its retention and enzymatic activity within the cell.[1][6]
The regenerated THF acts as a carrier for one-carbon units derived from sources like serine. The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a key reaction where a one-carbon unit is transferred to THF to form 5,10-methylenetetrahydrofolate. This one-carbon unit can then be used for the synthesis of purines and thymidylate, essential components of DNA and RNA.[7]
The methionine formed from the initial methyl transfer from levomefolic acid can be converted to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including DNA, RNA, and protein methylation.[8]
The introduction of Levomefolic acid-¹³C₅ allows for the tracing of its ¹³C atoms as they are incorporated into these downstream metabolites. Mass spectrometry-based analysis can then be used to determine the mass isotopologue distribution (MID) in key molecules, providing a quantitative measure of the contribution of levomefolic acid to these pathways.
Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the central one-carbon metabolism pathways and a typical experimental workflow for a metabolic tracing study using Levomefolic acid-¹³C₅.
Caption: One-Carbon Metabolism Pathways.
Caption: Experimental Workflow for ¹³C Tracing.
Quantitative Data Presentation
While specific quantitative data on mass isotopologue distributions from Levomefolic acid-¹³C₅ tracing are not widely available in publicly accessible, peer-reviewed literature, we can present hypothetical yet representative data based on the known metabolic pathways. The following tables illustrate the expected labeling patterns in key downstream metabolites. The data is presented as the fractional abundance of each mass isotopologue (M+n), where 'M' represents the mass of the unlabeled metabolite.
Table 1: Hypothetical Mass Isotopologue Distribution in Amino Acids
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Serine | 85 | 10 | 3 | 1 | 1 | 0 |
| Glycine | 80 | 15 | 5 | 0 | 0 | 0 |
| Methionine | 75 | 20 | 3 | 1 | 1 | 0 |
This hypothetical data assumes a significant contribution of the one-carbon unit from the folate cycle to serine and glycine synthesis, and the transfer of the ¹³C-methyl group to form methionine.
Table 2: Hypothetical Mass Isotopologue Distribution in Methionine Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| S-Adenosylmethionine (SAM) | 70 | 25 | 3 | 1 | 1 | 0 |
| S-Adenosylhomocysteine (SAH) | 95 | 5 | 0 | 0 | 0 | 0 |
This table illustrates the expected high enrichment in SAM due to the direct incorporation of labeled methionine, and the lower enrichment in SAH following the loss of the labeled methyl group in methylation reactions.
Table 3: Hypothetical Mass Isotopologue Distribution in Nucleotide Precursors
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |
| Deoxythymidine monophosphate (dTMP) | 90 | 8 | 2 | 0 | 0 | 0 |
| Inosine monophosphate (IMP) | 88 | 10 | 2 | 0 | 0 | 0 |
This data reflects the incorporation of one-carbon units from the folate cycle into the synthesis of the pyrimidine dTMP and the purine precursor IMP.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. The following protocols provide a comprehensive guide for key experiments involving Levomefolic acid-¹³C₅.
Protocol 1: Cell Culture and Isotopic Labeling
Objective: To label cultured cells with Levomefolic acid-¹³C₅ to achieve isotopic steady-state.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Folate-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Levomefolic acid-¹³C₅ (calcium salt)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks, plates, and incubator
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%) in standard culture medium supplemented with 10% dFBS.
-
Adaptation to Folate-Free Medium: To deplete endogenous folate stores, switch the cells to folate-free medium supplemented with 10% dFBS for 24-48 hours prior to labeling.
-
Preparation of Labeling Medium: Prepare folate-free medium supplemented with 10% dFBS and the desired concentration of Levomefolic acid-¹³C₅. The optimal concentration should be determined empirically for each cell line but typically ranges from 10 to 100 nM.
-
Isotopic Labeling: Aspirate the adaptation medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady-state. This time can vary significantly between cell lines and metabolic pathways and should be determined through a time-course experiment (e.g., 24, 48, 72 hours).
-
Harvesting: At the end of the incubation period, proceed immediately to the metabolite quenching and extraction protocol.
Protocol 2: Metabolite Quenching and Extraction
Objective: To rapidly halt metabolic activity and efficiently extract intracellular metabolites.
Materials:
-
Labeled cells in culture plates
-
Ice-cold PBS
-
Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add a sufficient volume of pre-chilled extraction solvent to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 15-20 minutes with periodic vortexing to ensure complete extraction.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.
-
Storage: The metabolite extracts can be stored at -80°C until analysis. For LC-MS analysis, the solvent can be evaporated under a stream of nitrogen, and the dried pellet stored at -80°C.
Protocol 3: LC-MS/MS Analysis for Mass Isotopologue Distribution
Objective: To separate and quantify the isotopologues of target metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Metabolite extracts
-
LC-MS grade solvents (e.g., water, acetonitrile, methanol, formic acid)
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer)
-
Appropriate chromatography column (e.g., C18 reversed-phase or HILIC)
Procedure:
-
Sample Reconstitution: If dried, reconstitute the metabolite extracts in an appropriate volume of a suitable solvent (e.g., 50% methanol in water).
-
LC Separation: Inject the reconstituted sample onto the LC system. The chromatographic method (mobile phases, gradient, flow rate, and column) should be optimized for the separation of the target polar metabolites.
-
MS/MS Detection: The mass spectrometer should be operated in a mode suitable for targeted analysis, such as Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument or parallel reaction monitoring (PRM) on a high-resolution instrument.
-
Data Acquisition: For each target metabolite, set up the instrument to monitor the precursor ion and a specific product ion for each expected isotopologue (M+0, M+1, M+2, etc.).
-
Data Analysis: Integrate the peak areas for each isotopologue of each metabolite.
-
Correction for Natural Abundance: Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to determine the true fractional enrichment from the tracer.
-
Calculation of Mass Isotopologue Distribution (MID): Calculate the fractional abundance of each isotopologue for each metabolite.
Conclusion
Metabolic tracing with Levomefolic acid-¹³C₅ is a powerful technique for elucidating the intricate workings of one-carbon metabolism. By providing a stable, traceable form of the primary active folate, it enables researchers to quantitatively assess the contribution of this vital nutrient to fundamental cellular processes. The detailed protocols and conceptual data presented in this guide offer a robust framework for designing and executing experiments to unravel the complexities of the folate and methionine cycles. As our understanding of the metabolic underpinnings of diseases like cancer continues to grow, the insights gained from such studies will be invaluable for the development of novel therapeutic strategies.
References
- 1. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 5. scienceopen.com [scienceopen.com]
- 6. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. researchgate.net [researchgate.net]
Levomefolic Acid-13C5: A Technical Guide to its Application in Nutritional Research
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate. It circulates in human plasma and is transported across cell membranes, including the blood-brain barrier, to participate in vital metabolic processes.[1][2] Unlike synthetic folic acid, levomefolic acid does not require enzymatic reduction to become metabolically active, making it a crucial compound for direct cellular use.[1][3]
In the field of nutritional research, the stable isotope-labeled form, Levomefolic acid-13C5 , serves as a powerful tracer to investigate the intricacies of folate metabolism.[4][5] Its use is a cornerstone of modern analytical techniques such as Stable Isotope Dilution Analysis (SIDA) and Metabolic Flux Analysis (MFA).[4][6] When coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound allows for the highly accurate and precise quantification of folate vitamers in biological matrices, providing invaluable insights into bioavailability, absorption, and the dynamics of one-carbon metabolism.[6] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation strategies for utilizing this advanced tool in research and drug development.
The Central Role of Levomefolic Acid in One-Carbon Metabolism
Folate is essential for a network of interconnected biochemical pathways collectively known as one-carbon metabolism. This network is fundamental for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair, the metabolism of amino acids such as serine and methionine, and numerous methylation reactions critical for gene expression and protein function.[4][7] Levomefolic acid acts as a methyl donor for the remethylation of homocysteine to methionine, a key step in the methionine cycle.[1] Dysregulation of these pathways is implicated in a range of diseases, highlighting the importance of understanding folate dynamics.[4]
Applications in Nutritional Research
The use of 13C5-labeled levomefolic acid provides a distinct advantage by allowing researchers to differentiate an administered dose from the body's endogenous folate pools, enabling precise measurements in several key areas.[8]
Bioavailability and Absorption Studies
Stable isotope-labeled folates are the gold standard for assessing the bioavailability of different folate forms from foods and supplements.[9] By administering this compound and measuring its appearance and the appearance of its labeled metabolites in plasma, researchers can quantify absorption rates and compare the bioavailability of folate from different sources, such as fortified rice versus an aqueous solution.[10][11] Such studies have provided critical data, for example, demonstrating that folate can be absorbed across the human colon.[12][13]
Table 1: Summary of Quantitative Data from Labeled Folate Bioavailability Studies
| Study Parameter | Finding | Subject/Model | Reference |
|---|---|---|---|
| Rate of Absorption (Colon) | The apparent rate of folate absorption from the colon was 0.6 ± 0.2 nmol/h after cecal infusion of [13C5]5-formyltetrahydrofolic acid. | Healthy Adults (n=6) | [12][13] |
| Rate of Appearance (IV) | The rate of appearance of [13C5]5-methyltetrahydrofolic acid after an intravenous injection was 7 ± 1.2 nmol/h. | Healthy Adults (n=6) | [12][13] |
| Maximal Concentration (Colon) | The maximal plasma concentration (Cmax) of [13C5]5-methyltetrahydrofolic acid reached 1.7 ± 0.3 nmol after cecal infusion. | Healthy Adults (n=6) | [12] |
| Relative Bioavailability (Fortified Rice) | The bioavailability of [13C5]folic acid in a pectin-coated rice premix was 68.7% relative to aqueous folic acid. | Healthy Volunteers (N=26) | [10] |
| Relative Bioavailability (Uncoated Rice) | The bioavailability of [13C5]folic acid in uncoated fortified rice was 86.5% relative to aqueous folic acid. | Healthy Volunteers (N=26) | [10] |
| Pharmacokinetics (Oral Dose) | Following a single oral dose of 0.451 mg Metafolin (levomefolate), the baseline-corrected mean Cmax of L-5-MTHF was 53.9 nmol/L, with a median Tmax of 0.5 hours. | Healthy Women |[14] |
Metabolic Flux Analysis (MFA)
MFA utilizes stable isotope tracers like this compound to quantitatively track the flow of atoms through metabolic pathways.[4][5] By introducing the 13C5-labeled compound into a biological system (e.g., cell culture), researchers can use mass spectrometry to monitor the incorporation of the carbon-13 atoms into downstream metabolites. This provides a detailed, dynamic snapshot of cellular metabolism, revealing the rates (fluxes) of reactions within the folate cycle and its contributions to other pathways.[4]
Stable Isotope Dilution Analysis (SIDA)
In SIDA, this compound is used as an ideal internal standard for the quantification of endogenous levomefolic acid.[6] Because the labeled standard has nearly identical chemical and physical properties to its unlabeled counterpart, it can be added to a biological sample at the very beginning of the analytical process. This allows it to accurately correct for any loss of the analyte during sample preparation (e.g., extraction) and for variations in instrument response (e.g., ion suppression in the mass spectrometer), ensuring highly accurate and reliable measurements.[6][15]
Experimental Protocols and Methodologies
A well-designed experimental workflow is critical for obtaining high-quality data in metabolic tracing studies. The process involves careful planning from cell culture or subject dosing through sample preparation and final analysis.
Key Experiment: Sample Preparation for LC-MS/MS Analysis
The accurate measurement of folates is challenging due to their low concentrations in biological matrices and their susceptibility to degradation.[15] The following protocol outlines a robust method for preparing plasma or serum samples.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Antioxidant solution (e.g., 1% ascorbic acid)
-
This compound internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 0.1% formic acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
SPE conditioning, washing, and elution solvents
-
Nitrogen evaporator
-
Reconstitution solvent (initial mobile phase)
Protocol:
-
Sample Stabilization: Thaw frozen plasma or serum samples on ice, protected from light. Immediately add an antioxidant solution like ascorbic acid to prevent oxidative degradation.[15]
-
Internal Standard Spiking: Add a known amount of this compound internal standard to the sample. This is a critical step for accurate quantification using the SIDA method.[16]
-
Protein Precipitation: Add 2-3 volumes of ice-cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to the sample. Vortex thoroughly to mix.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Solid-Phase Extraction (SPE) Clean-up:
-
Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Loading: Carefully load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elution: Elute the folates from the cartridge using an appropriate organic solvent (e.g., methanol with formic acid).[6][16]
-
-
Evaporation and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, precise volume of the initial LC mobile phase. The sample is now ready for injection into the LC-MS/MS system.[16]
Key Experiment: LC-MS/MS Analysis
LC-MS/MS is the gold standard for folate analysis due to its high selectivity and sensitivity.[6]
Typical LC-MS/MS Conditions:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[4]
-
LC Column: Reversed-phase C18 column suitable for separating polar metabolites.[4]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid) is typically used.[4]
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is most common and effective for folates.[6][15]
-
Scan Type: Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is used for quantification. This involves monitoring specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C5-labeled internal standard.[6]
Table 2: Typical Performance Characteristics of LC-MS/MS Methods for Folate Analysis
| Parameter | Typical Range | Reference(s) |
|---|---|---|
| Lower Limit of Quantification (LLOQ) | 0.01 - 1.0 ng/mL | [16] |
| Linearity (R²) | > 0.99 | [16] |
| Intra-assay Precision (%CV) | < 15% | [16] |
| Inter-assay Precision (%CV) | < 15% | [16] |
| Accuracy (% Bias) | 85% - 115% | [16] |
| Extraction Recovery | 80% - 110% | [16] |
Note: Specific values can vary depending on the exact methodology, matrix, and instrumentation used.
Table 3: Illustrative MRM Transitions for Levomefolic Acid Analysis
| Compound | Precursor Ion [M+H]+ | Product Ion (Example) | Notes |
|---|---|---|---|
| Levomefolic Acid (unlabeled) | m/z 460.2 | m/z 313.1 | Product ions result from the cleavage of the C9-N10 bond. |
| This compound (labeled) | m/z 465.2 | m/z 318.1 | The 5-carbon label is on the glutamic acid moiety, so fragments containing it will show a +5 Da mass shift. |
Note: These transitions are for illustrative purposes and must be empirically optimized for the specific mass spectrometer being used.
Conclusion
This compound is an indispensable tool in modern nutritional research. Its application in stable isotope dilution analysis provides the accuracy and precision required for robust clinical and population-based assessment of folate status. Furthermore, its use as a metabolic tracer in flux analysis studies offers unparalleled insight into the complex, dynamic network of one-carbon metabolism. The methodologies described in this guide—from sample preparation to LC-MS/MS analysis—provide a framework for researchers to leverage the power of this compound to advance our understanding of folate's critical role in human health and disease.
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Biomarkers of Nutrition for Development—Folate Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of isotope-labelled and unlabelled folates in plasma, ileostomy and food samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stable-isotope methods for assessment of folate bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Relative bioavailability of 13C5-folic acid in pectin-coated folate fortified rice in humans using stable isotope techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Folate is absorbed across the colon of adults: evidence from cecal infusion of 13C-labeled [6S]-5-formyltetrahydrofolic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Folate is absorbed across the colon of adults: evidence from cecal infusion of (13)C-labeled [6S]-5-formyltetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Quantification of Levomefolic Acid in Human Serum by LC-MS/MS using a Stable Isotope Dilution Assay
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of levomefolic acid in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a stable isotope dilution assay (SIDA) with Levomefolic acid-13C5 as the internal standard to ensure high accuracy and precision.[1] The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for clinical research, nutritional assessment, and drug development applications where precise measurement of the primary active form of folate is critical.[1]
Introduction
Levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF) is the primary biologically active form of folate, playing a crucial role in one-carbon metabolism, which is essential for DNA synthesis, repair, and methylation.[1][2] Accurate quantification of levomefolic acid in biological matrices is vital for assessing nutritional status and in various clinical research settings.[1] LC-MS/MS has become the gold standard for folate quantification due to its high sensitivity, specificity, and ability to employ stable isotope-labeled internal standards.[1] this compound is the preferred internal standard as its physicochemical properties are nearly identical to the unlabeled analyte, allowing for effective correction of matrix effects and procedural losses.[1][3]
Experimental Workflow
The overall experimental workflow for the quantification of levomefolic acid is depicted below.
Caption: A typical experimental workflow for folate analysis using SIDA and LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
Levomefolic acid calcium salt (Analyte)
-
This compound calcium salt (Internal Standard)[1]
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Ammonium formate
-
Human serum (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)[4][6]
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of levomefolic acid and this compound in a solution of 1 g/L ascorbic acid in water to prevent degradation.[4] Store stock solutions in amber vials at -70°C.[6]
-
Working Standard Solutions: Prepare serial dilutions of the levomefolic acid stock solution in a suitable buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water at pH 3.2) to create calibration standards.[4]
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same buffer.[4]
-
Calibration Curve and QC Samples: Spike blank human serum with the working standard solutions to create a calibration curve ranging from approximately 0.1 to 100 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations in a similar manner.
Sample Preparation
Two common methods for sample preparation are protein precipitation and solid-phase extraction (SPE).
Method 1: Protein Precipitation [7]
-
To 100 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method 2: Solid-Phase Extraction (SPE) [4][6]
-
To 200 µL of serum sample, calibrator, or QC, add 20 µL of the internal standard working solution and vortex.[4]
-
Add 400 µL of SPE sample buffer (e.g., 10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water at pH 3.2) and vortex.[4]
-
Condition an SPE plate (e.g., SOLA 10 mg/2mL) with 2 mL of methanol followed by 2 mL of SPE sample buffer.[4]
-
Load the sample mixture onto the SPE plate and allow it to pass through.[4]
-
Wash the plate with 3 mL of SPE wash buffer (e.g., 0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid at pH 3.4).[4]
-
Elute the analytes with an appropriate elution solvent (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[4]
-
Evaporate the eluate to dryness under nitrogen.[4]
-
Reconstitute the extract in 200 µL of the initial mobile phase.[4]
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of levomefolic acid.
| Parameter | Setting |
| LC System | |
| Column | C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[4][8] |
| Mobile Phase A | 0.1-0.5% Acetic Acid or Formic Acid in Water[4][5] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1-0.5% Acetic Acid or Formic Acid[4][5] |
| Flow Rate | 0.3 - 0.5 mL/min[4] |
| Column Temperature | 20 - 30 °C[5][7] |
| Injection Volume | 5 - 10 µL[4][5] |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500 °C[7] |
| Ion Spray Voltage | 5500 V[7] |
MRM Transitions
The optimal MRM transitions should be determined by infusing a standard solution of both levomefolic acid and this compound into the mass spectrometer. The precursor ion will be the [M+H]+ adduct.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levomefolic acid | 460.2 | 313.1 |
| This compound | 465.2 | 318.1 |
Note: These are common transitions; optimization may be required based on the specific instrument.
Data Presentation
The following tables summarize typical performance characteristics for LC-MS/MS methods for the analysis of folates in biological matrices.
Table 1: Method Performance Characteristics
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[4] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Recovery | 85 - 115% |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.049 |
| 5.0 | 0.251 |
| 10.0 | 0.503 |
| 25.0 | 1.255 |
| 50.0 | 2.510 |
| 100.0 | 5.021 |
Signaling Pathway
The metabolic pathway of folic acid to the active levomefolic acid is illustrated below.
Caption: Metabolic pathway of Folic Acid to the active Levomefolic Acid (5-MTHF).
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of levomefolic acid in human serum. The use of a stable isotope-labeled internal standard, this compound, ensures accurate and precise results, making this protocol highly suitable for demanding research and development applications. Careful attention to sample handling and preparation, particularly the addition of antioxidants and protection from light, is crucial for maintaining the integrity of the analyte.[5]
References
Application Note: Quantitative Analysis of Folates in Biological Matrices Using Levomefolic acid-13C5 as an Internal Standard
Introduction
Folate, a water-soluble B vitamin, is crucial for a variety of metabolic processes, including one-carbon metabolism, which is essential for the synthesis of DNA, RNA, and amino acids.[1] Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the primary biologically active form of folate in the human body.[2] Accurate quantification of folate levels in biological matrices is vital for clinical diagnostics, nutritional assessments, and in drug development. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for precise and accurate folate measurement.[1] This method utilizes a stable isotope-labeled internal standard, such as Levomefolic acid-13C5, which has nearly identical chemical and physical properties to the endogenous analyte.[1][3] This application note provides a detailed protocol for the quantitative analysis of folates in human serum and plasma using this compound as an internal standard.
Principle
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of this compound is added to the biological sample at the beginning of the sample preparation process. This "spiked" internal standard co-elutes with the endogenous levomefolic acid during chromatographic separation and is detected by the mass spectrometer.[4] Because the internal standard experiences the same sample processing losses and ionization suppression or enhancement as the analyte, the ratio of the analyte signal to the internal standard signal allows for highly accurate and precise quantification.[4]
Experimental Protocols
1. Materials and Reagents
-
Levomefolic acid (Analyte)
-
This compound (Internal Standard)
-
Human Serum/Plasma (Blank Matrix)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ascorbic Acid
-
Ammonium Formate
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) Cartridges (e.g., Phenyl, C18)
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of levomefolic acid and this compound in a solution of 0.1% formic acid and 0.2% ascorbic acid in water. Store at -80°C.[5]
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with the appropriate mobile phase or reconstitution solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of levomefolic acid into a blank biological matrix (e.g., charcoal-stripped serum).[5]
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 20 nmol/L) in an antioxidant-fortified solution.[5]
3. Sample Preparation (Human Serum/Plasma)
This protocol involves protein precipitation followed by solid-phase extraction (SPE) for sample clean-up.
-
To 150 µL of serum or plasma in a microcentrifuge tube, add 55 µL of the this compound internal standard mixture.[6][7]
-
Add 770 µL of ammonium formate buffer (containing 1% formic acid, pH 3.2) to precipitate proteins.[6][7]
-
Vortex the mixture thoroughly for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.[8]
-
Condition a phenyl SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid.[6][7]
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.[1]
-
Wash the cartridge with 1 mL of 1% formic acid to remove interfering substances.[1]
-
Elute the folates with an appropriate elution solvent (e.g., methanol/acetonitrile mixture with 0.1% formic acid).[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[1]
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[1]
4. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Example Value |
| Column | Reversed-phase C18 or Phenyl column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.4 mL/min[9] |
| Injection Volume | 10 µL[9] |
| Column Temperature | 35°C[7] |
| Gradient | A linear gradient from 5% to 95% B over several minutes, followed by a wash and re-equilibration step.[9] |
Tandem Mass Spectrometry (MS/MS) Conditions:
| Parameter | Example Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Selected Reaction Monitoring (SRM)[1] |
| Precursor Ion (Levomefolic acid) | m/z 460.2 |
| Product Ion (Levomefolic acid) | m/z 313.2 |
| Precursor Ion (this compound) | m/z 465.2[10] |
| Product Ion (this compound) | m/z 313.2[10] |
| Collision Energy (CE) | 30 V[10] |
Data Presentation
The following tables summarize typical quantitative performance data for folate analysis using a stable isotope-labeled internal standard.
Table 1: Method Performance Characteristics
| Parameter | Levomefolic Acid (5-MTHF) | Folic Acid | Reference |
| Linearity Range (nmol/L) | 1 - 100 | 0.5 - 50 | [6][7] |
| Intra-day Precision (%RSD) | 2.8 - 3.6 | 6.6 - 8.7 | [11] |
| Inter-day Precision (%RSD) | < 15 | < 15 | [1] |
| Limit of Detection (LOD) (nmol/L) | ≤ 0.3 | ≤ 0.3 | [11] |
| Limit of Quantification (LOQ) (nmol/L) | 0.51 - 0.96 (µ g/100g ) | - | [12] |
| Recovery (%) | 99.4 ± 3.6 | 100 ± 1.8 | [11] |
Table 2: SRM Transitions for Folate Vitamers
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Levomefolic acid (5-MTHF) | 460.2 | 313.2 |
| This compound (IS) | 465.2 | 313.2 |
| Folic Acid (FA) | 442.1 | 295.1 |
| Tetrahydrofolate (THF) | 446.2 | 299.1 |
| 5-Formyltetrahydrofolate (5-CHO-THF) | 474.2 | 327.2 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. L-Methylfolate | C20H25N7O6 | CID 135398561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 4. benchchem.com [benchchem.com]
- 5. bevital.no [bevital.no]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of 5-methyltetraydrofolic acid in plasma for determination of folate status and clinical studies by stable isotope dilution assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stacks.cdc.gov [stacks.cdc.gov]
- 12. Microalgae a Superior Source of Folates: Quantification of Folates in Halophile Microalgae by Stable Isotope Dilution Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis using Levomefolic acid-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates (fluxes) of metabolic reactions within a biological system. When combined with stable isotope tracers, such as Levomefolic acid-13C5, it provides an unparalleled view into the dynamic activity of specific metabolic pathways. Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate.[1] As a key player in one-carbon metabolism, it is integral to processes such as nucleotide synthesis, amino acid homeostasis, and methylation reactions.[1]
Utilizing this compound, a non-radioactive, stable isotope-labeled version of L-5-MTHF, allows researchers to trace the path of the five labeled carbon atoms through the interconnected folate and methionine cycles. This enables the precise quantification of fluxes through these pathways, offering critical insights into cellular proliferation, response to therapeutic agents, and the metabolic phenotype of both healthy and diseased cells. These application notes provide a comprehensive guide to employing this compound for metabolic flux analysis, complete with detailed experimental protocols and data interpretation strategies.
Principle of 13C Metabolic Flux Analysis (13C-MFA)
13C-MFA is a technique that quantifies intracellular metabolic fluxes by tracking the incorporation and distribution of 13C atoms from a labeled substrate into downstream metabolites. The core principle involves introducing a 13C-labeled compound into a biological system and allowing it to reach a metabolic and isotopic steady state. At this point, the rate of labeling of intracellular metabolites becomes constant. By measuring the mass isotopomer distribution (MID) of key metabolites using mass spectrometry, researchers can deduce the relative contributions of different pathways to the production of that metabolite. This data is then used in conjunction with a stoichiometric model of the metabolic network to calculate the intracellular reaction rates or fluxes.
Data Presentation: Quantitative Analysis of Metabolic Fluxes
The primary output of a 13C-MFA experiment is the mass isotopomer distribution (MID) of key metabolites. The MID represents the fractional abundance of each isotopologue (molecules of the same compound that differ only in their isotopic composition). This data is crucial for calculating metabolic fluxes. Below is a representative table summarizing the kind of quantitative data obtained from a 13C-serine tracing experiment, which similarly informs on one-carbon metabolism fluxes. In a this compound experiment, similar tables would be generated for folate pathway intermediates and downstream metabolites.
Table 1: Mass Isotopomer Distribution of Key Metabolites in Cancer Cells Labeled with [U-13C]-Serine
| Metabolite | Isotopologue | Fractional Abundance (%) - Control | Fractional Abundance (%) - Treated |
| Serine | M+0 | 5.2 ± 0.8 | 6.1 ± 1.0 |
| M+1 | 0.5 ± 0.1 | 0.6 ± 0.2 | |
| M+2 | 0.3 ± 0.1 | 0.4 ± 0.1 | |
| M+3 | 94.0 ± 1.2 | 92.9 ± 1.5 | |
| Glycine | M+0 | 35.1 ± 2.5 | 45.3 ± 3.1 |
| M+1 | 5.8 ± 0.7 | 7.2 ± 0.9 | |
| M+2 | 59.1 ± 3.0 | 47.5 ± 2.8 | |
| ATP | M+0 | 78.9 ± 4.1 | 85.2 ± 3.8 |
| M+1 | 8.1 ± 1.1 | 6.5 ± 0.9 | |
| M+2 | 5.4 ± 0.8 | 3.9 ± 0.7 | |
| M+3 | 3.5 ± 0.6 | 2.1 ± 0.5 | |
| M+4 | 2.1 ± 0.4 | 1.3 ± 0.3 | |
| M+5 | 2.0 ± 0.4 | 1.0 ± 0.2 |
This table is an illustrative example adapted from data on [U-13C]-serine tracing, which also interrogates the one-carbon metabolic network. The M+n values represent the mass isotopologues with 'n' 13C atoms. The bolded values indicate the fully labeled tracer (serine) and the expected major labeled products (glycine and ATP, with the purine ring synthesized from one-carbon units).
Signaling Pathways and Experimental Workflow
One-Carbon Metabolism Pathway
This compound traces the flow of labeled carbons through the interconnected folate and methionine cycles. These pathways are crucial for the synthesis of nucleotides (purines and thymidylate) and for providing methyl groups for a vast number of methylation reactions, including DNA and histone methylation.
Caption: Overview of the Folate and Methionine Cycles.
Experimental Workflow for 13C-MFA
The general workflow for a metabolic flux analysis experiment using this compound involves several key stages, from cell culture and isotopic labeling to data analysis and flux calculation.
Caption: General experimental workflow for 13C-MFA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol outlines the steps for culturing mammalian cells and introducing the this compound tracer to achieve isotopic steady-state labeling.
Materials:
-
Mammalian cell line of interest (e.g., cancer cell line)
-
Folate-free cell culture medium (e.g., custom RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (calcium salt)
-
Unlabeled Levomefolic acid
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Cell Seeding: Plate cells in standard folate-containing medium and allow them to adhere and reach approximately 50-60% confluency.
-
Adaptation to Folate-Free Medium:
-
Aspirate the standard medium and wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Switch to folate-free medium supplemented with dFBS and a known physiological concentration of unlabeled Levomefolic acid (e.g., 2-20 nM) for at least 24-48 hours to allow cells to adapt and to deplete endogenous folate pools.
-
-
Isotopic Labeling:
-
Prepare the labeling medium: folate-free medium supplemented with dFBS and this compound at the same concentration as the unlabeled compound used for adaptation.
-
Aspirate the adaptation medium, wash the cells twice with PBS.
-
Add the labeling medium to the cells.
-
-
Incubation for Isotopic Steady State:
-
Incubate the cells in the labeling medium until isotopic steady state is reached. The time required can vary depending on the cell type and the turnover rate of the metabolites of interest. For one-carbon metabolism, labeling for 24-48 hours is a common starting point.
-
It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) in initial studies to empirically determine the point at which the isotopic enrichment of key metabolites no longer changes.
-
-
Harvesting: Proceed immediately to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Quenching and Metabolite Extraction
Rapidly halting metabolic activity and efficiently extracting intracellular metabolites are critical for accurate flux analysis.
Materials:
-
Ice-cold 0.9% NaCl solution (Saline)
-
Quenching/Extraction solution: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Refrigerated centrifuge capable of >16,000 x g and 4°C
Procedure:
-
Quenching:
-
Place the cell culture plates on ice.
-
Aspirate the labeling medium and immediately wash the cells twice with ice-cold saline to remove any extracellular tracer.
-
Add a sufficient volume of -80°C quenching/extraction solution to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Cell Lysis and Extraction:
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
-
Sample Storage:
-
Store the metabolite extracts at -80°C until analysis by LC-MS/MS. For long-term storage, samples can be dried under a stream of nitrogen and stored at -80°C.
-
Protocol 3: LC-MS/MS Analysis of 13C-Labeled Folate Metabolites
This protocol provides a general framework for the analysis of this compound and its downstream labeled metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (Example):
-
Column: A reversed-phase C18 column suitable for polar metabolites (e.g., Thermo Accucore AQ, 100 mm × 2.1 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the folate species and other metabolites of interest. An example gradient is as follows: 0–2 min, 5–20% B; 2–4 min, 20–95% B; 4–5 min, 95% B; 5–5.5 min, 95–5% B; 5.5–7.5 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ion pairs for each metabolite and its isotopologues must be optimized. The table below provides example transitions for key metabolites. The M+n notation indicates the isotopologue with 'n' 13C atoms.
Table 2: Example MRM Transitions for Folate Pathway Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Methyl-THF | 460.2 | 313.1 | 20 |
| 5-Methyl-THF-13C5 | 465.2 | 318.1 | 20 |
| THF | 446.2 | 299.1 | 25 |
| THF-13C5 | 451.2 | 304.1 | 25 |
| Methionine | 150.1 | 104.0 | 15 |
| Methionine-13C5 | 155.1 | 109.0 | 15 |
| SAM | 399.1 | 250.1 | 22 |
| SAM-13C5 | 404.1 | 250.1 | 22 |
| SAH | 385.1 | 136.1 | 18 |
| SAH-13C5 | 390.1 | 136.1 | 18 |
Note: These are example transitions and should be empirically optimized for the specific instrument and experimental conditions. The product ion for SAM-13C5 and SAH-13C5 may not contain the labeled carbons, depending on the fragmentation pattern.
Data Analysis and Interpretation
-
Peak Integration and Isotopologue Abundance: Integrate the peak areas for each isotopologue of a given metabolite from the LC-MS/MS data.
-
Natural Abundance Correction: Correct the raw MIDs for the natural abundance of 13C and other heavy isotopes. This can be done using established algorithms and software tools.
-
Metabolic Flux Calculation: Use the corrected MIDs and a stoichiometric model of the relevant metabolic network (e.g., one-carbon metabolism) in specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes. The software uses iterative algorithms to find the set of fluxes that best reproduces the experimentally measured MIDs.
Conclusion
The use of this compound in metabolic flux analysis provides a powerful tool for dissecting the complexities of one-carbon metabolism. The protocols and guidelines presented here offer a comprehensive framework for researchers to design and execute robust experiments to quantify metabolic fluxes in this critical pathway, ultimately enabling a deeper understanding of cellular physiology in health and disease.
References
Application Notes and Protocols for Cell Culture Labeling with Levomefolic acid-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid, the biologically active form of folate (Vitamin B9), is a pivotal coenzyme in one-carbon metabolism.[1] This complex network of biochemical reactions is essential for the synthesis of nucleotides (DNA and RNA), amino acid metabolism (such as the conversion of homocysteine to methionine), and methylation reactions that are critical for gene expression and protein function.[2][3] Dysregulation of one-carbon metabolism has been linked to various diseases, including cancer, making it a significant area of research for therapeutic development.[4]
Stable isotope labeling using compounds like Levomefolic acid-13C5 offers a powerful technique to trace the metabolic fate of levomefolate within cellular systems.[1][5] By introducing this labeled compound, researchers can quantitatively track the flow of the 13C-labeled carbon atoms through interconnected metabolic pathways, providing a detailed snapshot of cellular metabolism and flux dynamics.[4] These application notes provide comprehensive protocols for utilizing this compound in cell culture for metabolic flux analysis.
Core Applications
-
Metabolic Flux Analysis (MFA): Quantitatively tracking the flow of carbon atoms from levomefolic acid through the folate and methionine cycles.[4]
-
Nucleotide Synthesis: Elucidating the contribution of one-carbon units from levomefolic acid to the de novo synthesis of purines and thymidylate.[4][6]
-
Amino Acid Metabolism: Tracing the remethylation of homocysteine to methionine and its downstream applications.[2][3]
-
Methylation Potential: Assessing the impact of levomefolate metabolism on the cellular S-adenosylmethionine (SAM) pool, the universal methyl donor.[7][8]
-
Drug Discovery: Evaluating the effects of novel therapeutic agents on one-carbon metabolism.
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
This protocol details the steps for culturing cells and introducing the this compound tracer to achieve isotopic steady-state labeling.[4]
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, etc.)
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Folate-free cell culture medium[4]
-
Dialyzed Fetal Bovine Serum (dFBS)[4]
-
This compound
-
Unlabeled Levomefolic acid
-
Phosphate-Buffered Saline (PBS)
-
Standard cell culture flasks, plates, and incubator
Procedure:
-
Cell Seeding and Growth: Seed cells in a standard folate-containing medium and allow them to reach approximately 70-80% confluency.[5]
-
Adaptation to Folate-Free Conditions:
-
Aspirate the standard medium and wash the cells twice with sterile PBS.[1]
-
Switch to a folate-free medium supplemented with dFBS and a known concentration of unlabeled levomefolic acid (e.g., 1-10 µM).[4]
-
Incubate for at least 24 hours to allow cells to adapt and to deplete intracellular folate stores.[1][4]
-
-
Isotopic Labeling:
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the dynamic incorporation of the tracer.[1]
Protocol 2: Metabolite Quenching and Extraction
Rapidly halting metabolic activity and efficiently extracting metabolites are crucial for accurate flux analysis.[4]
Materials:
-
Ice-cold saline
-
-80°C quenching/extraction solution (e.g., 80% methanol)[1]
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Quenching Metabolism:
-
Cell Lysis and Extraction:
-
Protein and Debris Precipitation:
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.[4]
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.[4]
Protocol 3: LC-MS/MS Analysis
Materials and Equipment:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system[1]
-
Appropriate LC column for separating polar metabolites
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid[4]
Procedure:
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues (e.g., M+1, M+2, etc.).[1]
-
Determine the specific parent and fragment ion masses (m/z) for this compound and its expected downstream labeled metabolites. The +5 Da mass shift from the 13C5 label will be characteristic.[4]
-
-
Data Analysis:
Data Presentation
Quantitative data from this compound tracer experiments should be summarized in clearly structured tables to facilitate comparison.
Table 1: Fractional Enrichment of Key Metabolites Over Time Data are presented as mean fractional enrichment (%) ± standard deviation (n=3). This data is illustrative.
| Time (hours) | Serine (M+1) | Glycine (M+1) | Methionine (M+5) | ATP (M+5) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.05 | 0.2 ± 0.08 |
| 2 | 15.2 ± 1.8 | 10.5 ± 1.2 | 25.8 ± 2.5 | 8.1 ± 0.9 |
| 4 | 32.7 ± 3.1 | 25.1 ± 2.4 | 48.2 ± 4.1 | 18.9 ± 2.0 |
| 8 | 55.9 ± 5.2 | 48.6 ± 4.5 | 75.3 ± 6.8 | 35.6 ± 3.4 |
| 12 | 72.4 ± 6.8 | 65.3 ± 6.1 | 88.9 ± 7.9 | 52.1 ± 5.0 |
| 24 | 85.1 ± 7.5 | 80.2 ± 7.2 | 94.6 ± 8.5 | 70.3 ± 6.5 |
Table 2: Isotopologue Distribution of Methionine at 24-hour Time Point Data are presented as mean relative abundance (%) ± standard deviation (n=3). This data is illustrative.
| Isotopologue | Control Condition | Treated Condition |
| M+0 | 5.4 ± 0.6 | 15.8 ± 1.9 |
| M+1 | 0.6 ± 0.1 | 1.8 ± 0.2 |
| M+2 | 0.1 ± 0.02 | 0.3 ± 0.04 |
| M+3 | < 0.1 | < 0.1 |
| M+4 | < 0.1 | < 0.1 |
| M+5 | 93.9 ± 8.2 | 82.1 ± 7.5 |
Visualizations
Signaling Pathway
Caption: One-Carbon Metabolism Pathway showing the flow of 13C5 from Levomefolic acid.
Experimental Workflow
Caption: General experimental workflow for 13C metabolic flux analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. L-Methylfolate | C20H25N7O6 | CID 135398561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Dosing of Levomefolic Acid-¹³C₅ Tracer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the biologically active form of folate, a crucial vitamin for one-carbon metabolism. This metabolic network is fundamental for nucleotide synthesis, amino acid metabolism, and methylation reactions. Stable isotope tracer studies using Levomefolic acid-¹³C₅ provide a powerful tool to dynamically track the in vivo absorption, distribution, metabolism, and excretion (ADME) of this essential nutrient. By introducing a labeled form of the molecule, researchers can precisely quantify metabolic fluxes and understand the kinetics of folate pathways under various physiological and pathological conditions. These studies are invaluable in fields such as nutrition, oncology, and neurology.
This document provides detailed protocols and application notes for designing and conducting in vivo tracer studies with Levomefolic acid-¹³C₅, focusing on oral and intravenous dosing strategies in human subjects.
Dosing Strategies and Quantitative Data
The choice of dosing strategy depends on the specific research question. Oral administration is typically used to study bioavailability and first-pass metabolism, while intravenous administration allows for the investigation of systemic kinetics without the variable of absorption.
Oral Administration
Oral dosing is common for assessing the bioavailability of different folate formulations. A single bolus dose is administered, and the appearance of the ¹³C₅-labeled levomefolic acid is monitored in the plasma over time.
Table 1: Example Oral Dosing Parameters for Levomefolic Acid-¹³C₅ Tracer Studies
| Parameter | Value | Study Population | Notes |
| Tracer Dose | 400 µg (approx. 830 nmol) | Healthy Adult Volunteers | Administered after an overnight fast to standardize absorption conditions. |
| Formulation | Aqueous solution or encapsulated powder | Healthy Adult Volunteers | An aqueous solution is often used as a reference for bioavailability studies. |
| Blood Sampling | Baseline (0h), 1h, 2h, 5h, 8h post-dose | Healthy Adult Volunteers | Frequent early sampling captures the absorption phase (Cmax, Tmax). |
Intravenous Administration
Intravenous (IV) administration bypasses the gastrointestinal tract, allowing for direct assessment of plasma clearance, tissue distribution, and metabolic turnover. Both bolus injections and primed-constant infusions can be utilized.
-
IV Bolus Injection: A single dose is injected to study the initial distribution and elimination kinetics.
-
Primed-Constant Infusion: An initial bolus dose (the "priming" dose) is administered to rapidly achieve a target plasma concentration, followed by a continuous infusion at a lower rate to maintain a steady-state concentration of the tracer. This method is ideal for measuring metabolic flux rates.
Table 2: Example Intravenous Dosing Parameters for Levomefolic Acid-¹³C₅ Tracer Studies
| Parameter | Value | Study Population | Notes |
| IV Bolus Dose | 172 nmol | Healthy Adults | Used to compare systemic kinetics to colonic absorption. |
| Primed-Constant Infusion | Representative Protocol | Healthy Adults | Designed to achieve and maintain isotopic steady state in plasma for flux analysis. |
| - Priming Dose | ~1.5 - 2.0 µg/kg | Healthy Adults | Calculated to fill the initial distribution volume. |
| - Infusion Rate | ~1.5 - 2.0 µg/kg/hr | Healthy Adults | Rate is adjusted to match the expected rate of disappearance of endogenous levomefolic acid. |
| - Duration | 6 - 9 hours | Healthy Adults | Duration should be sufficient to reach isotopic steady state in the plasma compartment. |
| Blood Sampling (Infusion) | Baseline, then every 30-60 min | Healthy Adults | To confirm that a steady-state plateau of the tracer has been achieved and maintained. |
Experimental Protocols
The following are detailed protocols for conducting in vivo tracer studies with Levomefolic acid-¹³C₅. All procedures involving human subjects must be approved by an Institutional Review Board (IRB) or ethics committee.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants.
-
Health Screening: Conduct a thorough health screening to ensure participants meet inclusion criteria and have no contraindications.
-
Dietary Control: To minimize variability, subjects should follow a controlled, low-folate diet (e.g., ~100 µ g/day ) for a specified period (e.g., 24-48 hours) before the tracer study.[1]
-
Fasting: Subjects should fast overnight (at least 8-10 hours) before tracer administration. Water is permitted.
-
Baseline Samples: Collect baseline blood and urine samples immediately before tracer administration.
Protocol for Oral Bolus Administration Study
-
Tracer Preparation: Accurately weigh the required dose of Levomefolic acid-¹³C₅. For an aqueous dose, dissolve it in a specified volume of purified water immediately before administration. For a solid dose, it can be encapsulated.
-
Administration: The subject ingests the full dose. Record the exact time of administration.
-
Blood Sampling:
-
Place an intravenous catheter in a forearm vein for repeated blood sampling.
-
Collect blood samples into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer (e.g., ascorbic acid) to prevent folate degradation.
-
Follow the sampling schedule outlined in Table 1 (e.g., 0, 1, 2, 5, 8 hours).
-
-
Sample Processing:
-
Immediately after collection, place blood samples on ice.
-
Centrifuge at 4°C to separate plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Protocol for Primed-Constant Intravenous Infusion Study
-
Catheter Placement: Place two intravenous catheters: one for tracer infusion (e.g., in one arm) and one for blood sampling (e.g., in the contralateral arm).
-
Tracer Preparation:
-
Prepare the Levomefolic acid-¹³C₅ tracer in sterile saline solution under aseptic conditions.
-
Prepare two separate solutions: a smaller, more concentrated solution for the priming bolus and a larger, more dilute solution for the continuous infusion.
-
-
Administration:
-
Priming Dose: Administer the priming bolus dose as a rapid injection over 1-2 minutes.
-
Continuous Infusion: Immediately following the priming dose, begin the continuous infusion using a calibrated syringe pump at the predetermined rate.
-
-
Blood Sampling:
-
Collect a baseline blood sample before starting the infusion.
-
Collect blood samples at regular intervals (e.g., every 30 or 60 minutes) throughout the infusion period.
-
-
Steady-State Verification: The primary goal is to achieve a constant concentration (plateau) of the ¹³C₅-labeled tracer in the plasma. This indicates that the rate of tracer infusion is equal to its rate of disappearance from the plasma.
-
Sample Processing: Process blood samples as described in section 2.2.4.
Bioanalytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying stable isotope-labeled compounds in biological matrices.
Sample Preparation
-
Internal Standard: Add a known amount of a different stable-isotope labeled folate (e.g., ¹³C₅-Folic Acid or ²H₄-Levomefolic acid) to each plasma sample as an internal standard to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate plasma proteins by adding a solvent like acetonitrile or methanol. This step releases the folate from plasma binding proteins.
-
Solid-Phase Extraction (SPE): For cleaner samples and improved sensitivity, use SPE to isolate folates from interfering matrix components. A phenyl or mixed-mode SPE cartridge is often effective.
-
Conditioning: Condition the SPE cartridge with methanol, followed by an equilibration buffer.
-
Loading: Load the supernatant from the protein precipitation step.
-
Washing: Wash the cartridge to remove impurities.
-
Elution: Elute the bound folates with an appropriate solvent mixture.
-
-
Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Table 3: Typical LC-MS/MS Method Performance Characteristics for Folate Analysis
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.2 - 1.0 nmol/L |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Extraction Recovery | > 85% |
Visualizations
Experimental Workflow
Caption: General experimental workflow for an in vivo tracer study.
One-Carbon Metabolism Pathway
Caption: Simplified overview of one-carbon metabolism.
References
Application Note: Quantifying Folate Pool Sizes with Levomefolic acid-13C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate, a water-soluble B-vitamin, is essential for a multitude of biological processes, including DNA synthesis and repair, amino acid metabolism, and methylation reactions.[1] Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the most biologically active form of folate in the bloodstream.[2][3] The quantification of intracellular folate pools is critical for understanding cellular metabolism in health and disease, and for the development of therapeutics targeting folate-dependent pathways.
Stable isotope dilution analysis coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate folate quantification.[4] This application note provides a detailed protocol for the use of Levomefolic acid-13C5 as a stable isotope tracer to quantify folate pool sizes in cultured mammalian cells. This compound serves as an internal standard, enabling precise measurement by correcting for analyte loss during sample preparation and analysis.[4][5]
Key Experimental Protocols
Protocol 1: Stable Isotope Labeling of Mammalian Cells
This protocol is designed for adherent cancer cell lines but can be adapted for other cell types.[2]
Materials:
-
Adherent mammalian cell line of choice
-
Complete cell culture medium
-
Folate-free cell culture medium
-
This compound (calcium salt)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
6-well plates or 10-cm dishes
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel and allow them to reach 70-80% confluency.[2]
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing folate-free medium with a known concentration of this compound. The optimal concentration should be determined empirically for each cell line and experimental objective.
-
Tracer Introduction:
-
Incubation: Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled folate. The incubation time will depend on the specific metabolic questions being addressed.
Protocol 2: Metabolite Quenching and Extraction
This protocol details the steps to halt metabolic activity and extract folates from the cultured cells.
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of high speeds (e.g., 16,000 x g) and 4°C operation
Procedure:
-
Metabolite Quenching:
-
Rapidly wash the cells with ice-cold PBS to halt metabolic activity.[2]
-
-
Extraction:
-
Cell Debris Removal:
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.[2]
-
-
Supernatant Collection:
Protocol 3: Sample Preparation for LC-MS/MS Analysis
This protocol describes the preparation of the extracted metabolites for analysis by LC-MS/MS.
Materials:
-
Internal standard mixture containing known concentrations of 13C-labeled folate species.
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ascorbic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Internal Standard Spiking: To a 200 µL aliquot of the sample, add an internal standard mixture containing known concentrations of ¹³C-labeled folate species. This is crucial for accurate quantification.[2]
-
Deproteinization: Add 120 µL of acetonitrile containing the internal standards to deproteinize the sample.[6]
-
Centrifugation: After centrifugation, transfer 70 µL of the supernatant to a new plate and evaporate to dryness using a vacuum centrifuge at 30°C.[6]
-
Reconstitution: Redissolve the analytes in 50 µL of water and stir for 90 seconds.[6]
-
Solid Phase Extraction (Optional but Recommended): For cleaner samples, an SPE step can be employed.
-
Condition the SPE plate with acetonitrile, followed by methanol, and then an appropriate sample buffer.[7]
-
Load the supernatant onto the SPE plate.[7]
-
Wash the plate with a wash buffer.[7]
-
Elute the folates with an appropriate elution solution (e.g., a mixture of acetonitrile, methanol, and acetic acid with ascorbic acid).[7]
-
Dry the elute under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.[7]
-
Protocol 4: LC-MS/MS Analysis
This section provides a general framework for the LC-MS/MS analysis of folates. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
A tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Typical LC Conditions:
-
Column: C18 reverse-phase column (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[7]
-
Mobile Phase A: 0.5% Acetic Acid in water.[7]
-
Mobile Phase B: 80%:20% Methanol:Acetonitrile.[7]
-
Flow Rate: 0.35 ml/min.[7]
-
Gradient: A gradient elution is typically used to separate the different folate vitamers.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 10 µL.[7]
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: These will need to be optimized, but typical values include an ion source temperature of 500°C and an ion spray voltage of 5500 V.[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for each folate vitamer and their 13C-labeled internal standards must be determined and optimized.
Data Presentation
The following tables summarize representative quantitative data for folate analysis.
Table 1: Representative Intracellular Folate Concentrations in Lymphoblastoid Cell Lines
| Analyte | Concentration Range (ng/mg protein) |
| Homocysteine | 0.341 - 71.053 |
| Folic Acid | 0.004 - 0.526 |
| 5-Methyltetrahydrofolate | 0.003 - 0.526 |
Data adapted from a study on human lymphoblastoid cell lines and may vary depending on the cell type and experimental conditions.[8]
Table 2: Mean Serum Folate Concentrations in a Healthy Population
| Folate Species | Mean Concentration (nmol/L) | Percentage of Total Folate |
| 5-Methyltetrahydrofolate (5mTHF) | 19.5 | 85.8% |
| Dihydrofolate (hmTHF) | 2.75 | 12.1% |
| Folic Acid (FA) | 0.48 | 2.1% |
| 5-Formyltetrahydrofolate (5fTHF) | 0.0 | 0.0% |
| Total Folate | 22.7 | 100% |
Data from a study of 168 blood donors.[6]
Table 3: LC-MS/MS Method Performance Characteristics
| Parameter | 5-methylTHF | Folic Acid | Minor Folates |
| Total Imprecision (%) | 2.8 - 3.6 | 6.6 - 8.7 | ≤11.4 |
| Mean Recovery (%) | 99.4 ± 3.6 | 100 ± 1.8 | 91.7 - 108 |
| SPE Extraction Efficiency (%) | ≥85 | ≥85 | ≥78 |
| Limit of Detection (LOD) | ≤0.3 nmol/L | ≤0.3 nmol/L | ≤0.3 nmol/L |
Representative performance data for a high-throughput LC-MS/MS method for serum folate analysis.[9]
Visualizations
Caption: Experimental workflow for quantifying folate pools.
Caption: Overview of the folate metabolism pathway.
References
- 1. Folate | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bevital.no [bevital.no]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of Levomefolic Acid-13C5 in Biological Matrices
Abstract
This application note describes a robust and sensitive method for the quantification of Levomefolic acid-13C5 using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Levomefolic acid (L-5-MTHF) is the primary biologically active form of folate.[1] The stable isotope-labeled internal standard, this compound, is crucial for the accurate quantification of endogenous levomefolic acid in complex biological matrices by compensating for sample preparation variability and matrix effects.[2] This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected fragmentation patterns and quantitative data. This method is intended for researchers, scientists, and drug development professionals requiring precise measurement of levomefolic acid.
Introduction
Levomefolic acid, the methylated derivative of tetrahydrofolate, is a vital coenzyme in one-carbon metabolism, playing a critical role in DNA synthesis, methylation reactions, and the regulation of homocysteine.[1][3] Given its biological significance, accurate measurement in clinical and research settings is essential. Stable isotope dilution analysis (SIDA) coupled with LC-MS/MS is the gold standard for bioanalytical quantification, offering high selectivity and sensitivity.[4] this compound serves as an ideal internal standard due to its chemical and physical similarity to the unlabeled analyte.[4] This note details an optimized LC-MS/MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation (Human Serum)
Folates are susceptible to degradation, therefore it is critical to handle samples with care, using antioxidants and minimizing light exposure.[2]
Materials:
-
Human serum samples
-
This compound standard
-
Ascorbic acid solution (200 mmol/L)
-
Acetonitrile (LC-MS grade), cold
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (e.g., Phenyl or C18)[4]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen serum samples on ice.
-
To 100 µL of serum, add 10 µL of 200 mmol/L ascorbic acid solution to prevent oxidation.[2]
-
Spike the sample with a known concentration of this compound internal standard.
-
Add 200 µL of cold acetonitrile to precipitate proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.[2]
-
Carefully transfer the supernatant to a new tube.
-
(Optional but Recommended) For cleaner samples, perform Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporate the supernatant or SPE eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).[5]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)[6]
LC Parameters:
| Parameter | Value | Reference |
| Column | Accucore C18, 100 x 2.1 mm, 2.6 µm | [7] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8][9] |
| Mobile Phase B | Acetonitrile | [8][9] |
| Flow Rate | 0.35 mL/min | [7] |
| Injection Volume | 5 µL | [8] |
| Column Temp. | 30 °C | [2] |
| Gradient | See Table 2 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 4.0 | 50 | 50 |
| 4.1 | 5 | 95 |
| 4.5 | 5 | 95 |
| 4.6 | 90 | 10 |
| 6.0 | 90 | 10 |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Thermo Scientific TSQ Quantiva)[7]
MS Parameters:
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [2][10] |
| Capillary Voltage | +3.5 kV | [9] |
| Ion Source Temp. | Optimized for instrument | |
| Desolvation Temp. | 500 °C | [10] |
| Desolvation Gas Flow | 600 L/h | [10] |
| Collision Gas | Argon | [10] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [5][10] |
Data Presentation
The following table summarizes the expected MRM transitions for Levomefolic acid and its 13C5-labeled internal standard. The precursor ion is the protonated molecule [M+H]+. The most abundant and specific product ions should be determined by direct infusion of a standard solution. A common fragmentation for folates is the loss of the glutamic acid moiety (-147 Da).[11]
Table 2: MRM Transitions for Levomefolic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levomefolic Acid | 460.2 | 313.1 | To be optimized |
| 176.1 | To be optimized | ||
| This compound | 465.2 | 318.1 | To be optimized |
| 181.1 | To be optimized |
Note: The exact m/z values and collision energies must be optimized for the specific instrument used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed fragmentation of this compound in positive ESI mode.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for various applications in clinical research and drug development where the measurement of folate status is critical. Proper sample handling, including the use of antioxidants, is paramount for obtaining accurate results.
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Levomefolic Acid | 31690-09-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characteristic fragmentation of polyunsaturated fatty acids with allylic vicinal diols in positive-ion LC/ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [helda.helsinki.fi]
- 11. bevital.no [bevital.no]
Application Note: A Robust Targeted Metabolomics Assay for the Quantification of Levomefolic Acid in Human Plasma using Stable Isotope Dilution and LC-MS/MS
Introduction
Levomefolic acid (5-methyltetrahydrofolate or 5-MTHF) is the primary biologically active form of folate, a crucial B-vitamin involved in numerous metabolic processes, including one-carbon metabolism, DNA synthesis, and neurotransmitter formation. Accurate quantification of levomefolic acid in biological matrices is essential for clinical research, nutritional assessment, and drug development. This application note describes a highly sensitive and specific targeted metabolomics method for the absolute quantification of levomefolic acid in human plasma. The assay employs a stable isotope-labeled internal standard, Levomefolic acid-13C5, in a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.[1][2][3] This approach ensures high accuracy and precision by correcting for variability in sample preparation and matrix effects.[1][4]
Materials and Methods
Reagents and Chemicals
-
Levomefolic acid (analytical standard)
-
This compound (internal standard)[3]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Ascorbic acid
-
Human plasma (drug-free)
Sample Preparation
A protein precipitation method was employed for the extraction of levomefolic acid from human plasma.[5][6] To prevent the degradation of the light and oxidation-sensitive folate species, all sample preparation steps were performed under low light conditions and on ice.[4][7]
-
Spiking: 100 µL of human plasma was spiked with 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: 300 µL of cold acetonitrile containing 1% ascorbic acid was added to the plasma sample.
-
Vortexing and Centrifugation: The samples were vortexed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: The supernatant was carefully transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: The dried extract was reconstituted in 100 µL of the initial mobile phase (e.g., 90% mobile phase A: 10% mobile phase B).[8]
-
Analysis: The reconstituted sample was transferred to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a reversed-phase C18 column.[8][9]
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 analytical column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[8]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Gradient Program: A linear gradient from 10% to 95% mobile phase B over several minutes to ensure adequate separation.
-
Flow Rate: 0.35 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Injection Volume: 10 µL.[8]
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection.[8]
-
Ionization Mode: Positive ESI.[4]
-
MRM Transitions: The precursor-to-product ion transitions for both levomefolic acid and this compound were optimized by direct infusion of standard solutions.
-
Data Analysis: Peak areas were integrated, and the ratio of the analyte peak area to the internal standard peak area was used for quantification against a calibration curve.[1]
Results and Discussion
Method Validation
The developed assay was validated for linearity, precision, accuracy, and sensitivity.
-
Linearity: The assay demonstrated excellent linearity over a concentration range relevant for physiological and clinical studies, with a coefficient of determination (R²) greater than 0.99.[8]
-
Precision and Accuracy: Both intra- and inter-day precision were assessed, with coefficients of variation (%CV) below 15%. Accuracy was within ±15% of the nominal concentrations.
-
Sensitivity: The lower limit of quantification (LLOQ) was determined to be at the picogram per milliliter level, providing sufficient sensitivity for the analysis of endogenous levomefolic acid in human plasma.[5][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the developed assay.
Table 1: LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Levomefolic Acid | User Defined | User Defined | User Defined |
| This compound | User Defined + 5 | User Defined | User Defined |
Note: The specific m/z values and collision energies need to be empirically determined on the specific mass spectrometer used.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| R² | > 0.99 |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | 85 - 115% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Conclusion
This application note presents a detailed protocol for a targeted metabolomics assay for the accurate and precise quantification of levomefolic acid in human plasma. The use of a stable isotope-labeled internal standard, this compound, coupled with LC-MS/MS, provides a robust and reliable method suitable for high-throughput clinical and research applications.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the targeted analysis of Levomefolic acid.
References
- 1. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Determination of folates in human plasma using hydrophilic interaction chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application of Levomefolic Acid-¹³C₅ in Clinical Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and protocols for the utilization of Levomefolic acid-¹³C₅ in clinical research. Levomefolic acid-¹³C₅ serves as a crucial tool for the accurate quantification of levomefolic acid (5-MTHF), the biologically active form of folate, in various biological matrices. Its primary application is as a stable isotope-labeled internal standard in Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for folate quantification.[1][2]
Introduction to Folate Analysis and the Role of Levomefolic Acid-¹³C₅
Folate, a water-soluble B vitamin, is essential for numerous metabolic processes, including DNA synthesis, repair, and methylation.[1] Accurate measurement of folate concentrations is critical for clinical diagnostics, nutritional assessment, and drug development.[1] Levomefolic acid (L-5-methyltetrahydrofolate or 5-MTHF) is the predominant, biologically active form of folate in the circulation.[3][4]
Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying endogenous compounds. It involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample.[1] Levomefolic acid-¹³C₅, being chemically and physically almost identical to its unlabeled counterpart, co-elutes during chromatography and co-ionizes in the mass spectrometer.[1] This allows for precise correction of any analyte loss during sample preparation and analysis, thereby ensuring high accuracy and precision in the quantification of endogenous levomefolic acid.[1][2][5]
Key Applications in Clinical Research
The primary application of Levomefolic acid-¹³C₅ in clinical research is as an internal standard for the accurate quantification of levomefolic acid in biological samples. This is crucial in various study types:
-
Pharmacokinetic and Bioavailability Studies: To accurately determine the pharmacokinetic profiles of folate supplements and drugs. Studies comparing the bioavailability of levomefolate salts and folic acid rely on precise quantification of the resulting 5-MTHF in plasma.[6][7]
-
Nutritional Status Assessment: To evaluate folate levels in different populations and identify deficiencies.
-
Clinical Trials: To monitor the effects of interventions on folate metabolism. For instance, in studies investigating the impact of high-dose folic acid supplementation or the efficacy of oral contraceptives fortified with levomefolate.[8][9]
-
Disease Biomarker Research: To investigate the association between folate levels and various diseases, such as cardiovascular disease, neural tube defects, and certain cancers.[10][11][12]
Experimental Protocols
The gold standard for the quantification of levomefolic acid in clinical research is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope dilution assay with Levomefolic acid-¹³C₅ as the internal standard.[1][2]
Diagram: Experimental Workflow for Folate Analysis
Caption: A typical experimental workflow for folate analysis using SIDA and LC-MS/MS.
Detailed Methodologies
1. Sample Preparation
-
Objective: To extract folates from the biological matrix and remove interfering substances like proteins.
-
Protocol:
-
To a 200 µL aliquot of human plasma or serum, add a known concentration of Levomefolic acid-¹³C₅ solution as the internal standard.[2] The use of an antioxidant such as ascorbic acid in all solutions is crucial to prevent folate degradation.[13]
-
Precipitate proteins by adding a solvent like acetonitrile (typically in a 3:1 volume ratio to the sample).[1][2]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for further processing.[2]
-
2. Sample Cleanup (Solid Phase Extraction - SPE)
-
Objective: To further purify the sample by removing matrix components that can interfere with the LC-MS/MS analysis.
-
Protocol:
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Phenyl or C18) with methanol followed by water.[1][13]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove loosely bound impurities.
-
Elute the folates from the cartridge using an appropriate solvent, such as a methanol/acetonitrile mixture containing formic acid.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[1][2]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[1][2]
-
3. Chromatographic Separation (HPLC)
-
Objective: To separate levomefolic acid from other components in the sample extract before it enters the mass spectrometer.
-
Protocol:
-
Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Utilize a C18 reversed-phase column for the separation.[2]
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[2] The gradient is optimized to achieve a sharp peak for levomefolic acid and good separation from potential interferences.
-
4. Mass Spectrometric Detection (MS/MS)
-
Objective: To detect and quantify both the unlabeled (endogenous) levomefolic acid and the ¹³C₅-labeled internal standard.
-
Protocol:
-
The eluent from the HPLC is introduced into the electrospray ionization (ESI) source of a tandem mass spectrometer.
-
The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Specific precursor-to-product ion transitions are monitored for both levomefolic acid and Levomefolic acid-¹³C₅.
-
Data Presentation
The following tables summarize key quantitative data from studies utilizing stable isotope dilution assays for folate analysis.
Table 1: LC-MS/MS Assay Performance for Folate Quantification
| Parameter | 5-methyltetrahydrofolate (5-MTHF) | Reference |
| Limit of Detection (LOD) | 0.07 - 0.52 nmol/L | [14] |
| Limit of Quantification (LOQ) | Within acceptable limits | [15] |
| Linearity | Up to 140 nmol/L | [14] |
| Intra-day Precision (%RSD) | 1.01 - 7.55% | [15] |
| Inter-day Precision (%RSD) | 0.69 - 12.04% | [15] |
| Accuracy | 92.17 - 112.53% | [15] |
Table 2: Pharmacokinetic Parameters of L-5-MTHF After Oral Administration
| Parameter | Levomefolate Calcium (as L-5-MTHF) | Folic Acid (as L-5-MTHF) | Study Population | Dosage | Reference |
| Cmax | ~7 times higher | Humans | 5 mg | [6][7] | |
| Cmax (baseline-corrected) | 53.9 (15.4) nmol/L | Healthy Females | 906 nmol | [3][9] | |
| Tmax | 0.5 hours (median) | Healthy Females | 906 nmol | [9] | |
| AUC(0-tlast) | 244 (63) nmol/L*hour | Healthy Females | 906 nmol | [9] | |
| Elimination Half-life | ~3 hours | Healthy Subjects | 5 mg daily for 7 days | [3] |
Note: Data is presented as a summary from various studies, and direct comparison should be made with caution due to potential variations in study design and analytical methods.
Folate Metabolism
Understanding the metabolic pathway of folate is essential for interpreting clinical research data. Folic acid, the synthetic form used in supplements, must be metabolized to levomefolic acid to become biologically active.
Diagram: Folic Acid to Levomefolic Acid Metabolic Pathway
Caption: Metabolic pathway of Folic Acid to the active Levomefolic Acid (5-MTHF).
This pathway highlights the key enzymes involved: Dihydrofolate Reductase (DHFR), Serine Hydroxymethyltransferase (SHMT), and Methylenetetrahydrofolate Reductase (MTHFR). Genetic variations in the MTHFR gene can impair the conversion of folic acid to its active form.[4]
Conclusion
Levomefolic acid-¹³C₅ is an indispensable tool in modern clinical research, enabling the accurate and reliable quantification of the primary active form of folate in the body.[1] Its use as an internal standard in LC-MS/MS-based stable isotope dilution assays provides the high level of precision and accuracy required for pharmacokinetic studies, nutritional assessments, and clinical trials. The detailed protocols and data presented here serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of folate metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. bevital.no [bevital.no]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Levomefolic acid-13C5 in LC-MS
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity of Levomefolic acid-13C5 during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
This compound is a stable isotope-labeled (SIL) internal standard for Levomefolic acid (also known as L-5-methyltetrahydrofolate or L-5-MTHF), the primary active form of folate in the body.[1][2] In quantitative LC-MS/MS analysis, SIL internal standards are considered the gold standard because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[1][3] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and reliable quantification.[3]
Q2: What is the most common cause of poor signal intensity for this compound?
The most prevalent issue leading to poor signal intensity, specifically ion suppression, is the presence of matrix effects.[3][4] Matrix effects occur when co-eluting compounds from the sample matrix (e.g., plasma, serum, urine) interfere with the ionization of the analyte, leading to a decreased or, in some cases, an enhanced signal.[3] For folate analysis in biological samples, phospholipids are a major contributor to ion suppression.[3]
Q3: Which ionization mode is optimal for this compound detection?
Positive ion mode Electrospray Ionization (ESI) is the most commonly used and effective technique for the analysis of levomefolate and its isotopologues.[5] ESI is well-suited for polar and ionizable compounds like folates.[5]
Q4: How can I minimize the degradation of this compound during sample preparation?
Folates are sensitive to degradation from oxidation and light.[5][6] To maintain the integrity of this compound, it is crucial to:
-
Add antioxidants, such as ascorbic acid, to all samples and standard solutions.[5]
-
Conduct sample preparation under low light conditions.[5]
-
Maintain reduced temperatures, for example, by working on ice or at 4°C.[5]
-
Store all stock and working solutions in the dark at -80°C.[5]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues leading to poor signal intensity of this compound.
Issue 1: Low Signal Intensity or Poor Sensitivity
Description: The signal for this compound is weak, resulting in a high limit of detection (LOD) and limit of quantification (LOQ).[5]
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters like ion spray voltage, gas flows (nebulizer, desolvation), and temperature for maximum signal intensity.[5][7] Also, optimize the declustering potential (DP) and collision energy (CE) for the specific MRM transitions.[5] |
| Matrix Effects (Ion Suppression) | Improve sample cleanup procedures to remove interfering substances, particularly phospholipids.[3][5] Consider using phospholipid removal plates or a robust Solid-Phase Extraction (SPE) protocol.[3] Matrix-matched calibrators can also be used to compensate for suppression.[5] |
| Inefficient Sample Extraction | Evaluate and validate your sample preparation method to ensure high and reproducible recovery. Protein precipitation followed by SPE is a common and effective technique for biological samples.[5] |
| Analyte Degradation | Ensure the presence of an antioxidant like ascorbic acid throughout the sample preparation process.[5] Protect samples from light and maintain cold conditions during handling and storage.[5] |
| Instrument Contamination | A dirty ion source can significantly reduce signal intensity.[4][6] Regularly clean the ion source and perform system flushes to remove any buildup from previous injections.[3][4] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization efficiency. For ESI positive mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to promote protonation.[8][9] |
Issue 2: Inconsistent Signal Intensity
Description: The signal for this compound varies significantly between injections or batches.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | If possible, automate the sample preparation process to improve consistency. Validate the extraction recovery to ensure it is reproducible across different samples and batches.[3] |
| Variable Matrix Effects | Improve the sample preparation method to more effectively and consistently remove interfering components like phospholipids.[3] |
| System Suitability Issues | Before running samples, inject a system suitability test (SST) sample to ensure the LC-MS system is performing consistently.[4] This helps identify issues with retention time shifts, peak area, and baseline noise.[4] |
| Analyte Instability in Autosampler | If samples are stored in the autosampler for an extended period, degradation can occur. Ensure the autosampler is temperature-controlled (e.g., 4°C) and consider the stability of the reconstituted samples over time. |
Issue 3: No Signal or Complete Signal Loss
Description: There is a complete absence of the this compound peak.
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transitions | Verify that the correct precursor and product ion masses are entered in the acquisition method. Infuse a standard solution to confirm the optimal transitions.[5] |
| Standard/Sample Preparation Error | Prepare fresh standards and samples, carefully checking all calculations and dilutions.[6] |
| LC-MS System Malfunction | Check for basic system issues such as leaks, clogged tubing, or a malfunctioning injector.[10] Inject a known, stable compound to verify that the LC and MS systems are functioning correctly.[6] |
| Severe Ion Suppression | In cases of extremely high levels of interfering matrix components, complete signal suppression can occur. Dilute the sample or significantly improve the cleanup method. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike
This method quantitatively assesses the extent of ion suppression or enhancement.[3][11]
-
Prepare Blank Matrix Extract: Extract a blank biological matrix (e.g., plasma from a subject not administered the drug) using your established sample preparation method.[3]
-
Prepare Two Sets of Samples:
-
Set A (Analyte in Solvent): Spike a known concentration of this compound into the final reconstitution solvent.
-
Set B (Analyte in Matrix): Spike the same concentration of this compound into the blank matrix extract prepared in step 1.[3]
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.[3]
-
Calculation: Calculate the matrix factor (MF) as follows:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a common and effective method for cleaning up biological samples.[5]
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the this compound internal standard solution and an antioxidant like ascorbic acid.[5] Precipitate proteins by adding a solvent such as acetonitrile.[12]
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.[3]
-
SPE Column Conditioning: Condition a mixed-mode or reversed-phase (e.g., C18 or Phenyl) SPE cartridge with methanol followed by water.[3][5]
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.[3]
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[3]
-
Elution: Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol or acetonitrile).[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[3]
Data Presentation
Table 1: Typical LC-MS/MS Method Performance Characteristics for Folate Analysis
The following table summarizes typical performance characteristics for LC-MS/MS methods for the analysis of folates in biological matrices, as reported in the literature. Note that specific values can vary depending on the exact methodology and instrumentation used.
| Parameter | Typical Value/Range | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1.0 nmol/L | [13][14] |
| Linearity (R²) | ≥0.99 | [14] |
| Intra-day Precision (%RSD) | < 15% | [13][14] |
| Inter-day Precision (%RSD) | < 15% | [13] |
| Accuracy (% Bias) | Within ±15% of nominal value | [14] |
| Extraction Recovery | > 80% | [13][14] |
| Matrix Effect | Within 85-115% | [14] |
Mandatory Visualization
Caption: A logical workflow for troubleshooting poor signal intensity.
Caption: Workflow for assessing matrix effects using the post-extraction spike method.
References
- 1. benchchem.com [benchchem.com]
- 2. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Chromatographic Separation of Levomefolic Acid-13C5
Welcome to the technical support center for the optimization of chromatographic separation of Levomefolic acid-13C5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The main challenges include the inherent instability of folates, which are susceptible to oxidation, heat, and light.[1] Additionally, when analyzing biological samples, matrix effects from components like phospholipids can lead to ion suppression or enhancement in mass spectrometry, affecting accuracy and precision.[2] Low recovery during sample extraction due to protein binding is another common issue.[3]
Q2: Why is this compound used as an internal standard in quantitative analysis?
A2: this compound serves as a stable isotope-labeled (SIL) internal standard. SIL internal standards are ideal for quantitative LC-MS/MS analysis because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and leading to reliable quantification.[2][4]
Q3: How can I prevent the degradation of this compound during sample preparation?
A3: To minimize degradation, it is highly recommended to add an antioxidant, such as ascorbic acid, to your plasma samples and extraction solutions.[3] It is also advisable to work with chilled samples and reagents, minimize exposure to light, and process samples as quickly as possible to enhance stability.[3]
Q4: What are the most common extraction methods for this compound from plasma?
A4: The most prevalent and effective methods for extracting this compound and other folates from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[3] PPT is a simpler and faster method, while SPE generally yields a cleaner extract, which can reduce matrix effects in the final analysis.[3]
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the chromatographic separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Analyte degradation during sample preparation. | Add an antioxidant (e.g., ascorbic acid) to all solutions and keep samples on ice and protected from light.[3] |
| Inefficient ionization in the mass spectrometer. | Optimize ion source parameters (e.g., temperature, gas flows). Consider that Levomefolic acid generally shows a better signal in negative ionization mode.[5] | |
| Suboptimal mobile phase pH. | Adjust the mobile phase pH. The retention time of Levomefolic acid can be pH-dependent, which in turn affects peak shape and sensitivity.[6] | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent-to-buffer ratio and the pH.[7] |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor reconstitution of the dried extract. | Ensure the extract is fully redissolved in the reconstitution solvent. The composition of this solvent should be similar to the initial mobile phase.[3] | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature, as temperature can affect analyte interaction with the stationary phase.[7] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. | |
| High Background Noise | Contaminated mobile phase or solvent lines. | Use high-purity solvents and filter the mobile phase. Purge the solvent lines before analysis.[8] |
| Matrix effects from the sample. | Employ a more rigorous sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances.[2] | |
| Low Recovery | Suboptimal extraction technique. | Optimize the chosen extraction method (PPT or SPE). For SPE, ensure proper conditioning, loading, washing, and elution steps.[3] |
| Inefficient disruption of plasma protein binding. | Ensure thorough vortexing and protein denaturation during the protein precipitation step.[3] | |
| Incorrect pH of extraction solvents. | The pH of the sample and extraction solvents is crucial for the extraction efficiency of folates. Adjust as needed.[3] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
Sample Thawing: Thaw plasma samples on ice.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a fixed concentration of this compound solution to the plasma sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing an antioxidant (e.g., 0.1% ascorbic acid).[3]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.[3]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis or for further cleanup if necessary.
Protocol 2: Reversed-Phase HPLC Method for Levomefolic Acid
This protocol is a starting point and may require optimization for your specific application and instrumentation.
-
Mobile Phase: A mixture of Acetonitrile and a buffer. A common starting point is Acetonitrile: 0.01% H3PO4 in water (35:65 v/v).[9][10]
-
Column Temperature: 30°C.
-
Detection: UV detection at 212 nm[9][10] or by mass spectrometry.
-
Injection Volume: 10 µL.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. longdom.org [longdom.org]
- 8. youtube.com [youtube.com]
- 9. Stability indicating RP-HPLC Method for Simultaneous Determination of L- Methyl folate and Escitalopram in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 10. orientjchem.org [orientjchem.org]
Technical Support Center: Minimizing Matrix Effects in Levomefolic Acid-13C5 Bioanalysis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing matrix effects in the bioanalysis of Levomefolic acid-13C5. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1][2] In the analysis of folates, phospholipids are a major contributor to matrix effects, particularly ion suppression.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the preferred choice in quantitative LC-MS/MS because they have nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte. This co-elution ensures that both the analyte and the internal standard experience similar degrees of matrix effects, allowing for accurate correction and reliable quantification.
Q3: What are the primary sources of matrix effects in biological samples for folate analysis?
A3: The primary sources of matrix effects in biological samples like plasma and serum are endogenous components that are co-extracted with the analyte. For folate analysis, the most significant interfering compounds are phospholipids. Other sources can include salts, proteins, and other metabolites that co-elute with Levomefolic acid and its 13C5-labeled counterpart.
Q4: How can I assess the presence and magnitude of matrix effects in my assay?
A4: Two common methods to evaluate matrix effects are the post-column infusion method and the post-extraction spike method. The post-column infusion method provides a qualitative assessment by showing regions of ion suppression or enhancement across the chromatogram. The post-extraction spike method offers a quantitative measure, typically expressed as a matrix factor (MF), by comparing the analyte's response in a blank matrix extract to its response in a neat solution. An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect.
Q5: What are the general strategies to minimize matrix effects?
A5: Strategies to minimize matrix effects can be broadly categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate the analyte from co-eluting matrix components. This can involve adjusting the mobile phase, using a different column, or modifying the gradient.
-
Mass Spectrometry Parameters: Fine-tuning the ion source parameters (e.g., temperature, gas flows) can sometimes help to reduce the impact of matrix effects.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. Using a guard column can help extend the analytical column's life. |
| Inappropriate mobile phase. | Ensure the mobile phase pH is suitable for the analyte and column. Check for proper buffering. | |
| Injection of a solvent stronger than the mobile phase. | Reconstitute the final sample extract in a solvent that is weaker than or equivalent to the initial mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize mass spectrometry parameters, including ion source settings (e.g., spray voltage, gas flows, temperature) and compound-specific parameters (e.g., declustering potential, collision energy). Positive ion mode Electrospray Ionization (ESI) is commonly used for folates. |
| Significant ion suppression due to matrix effects. | Improve the sample cleanup method to more effectively remove interfering substances like phospholipids. Consider matrix-matched calibrators. | |
| Analyte degradation. | Folates are sensitive to oxidation and light. Add antioxidants like ascorbic acid to all sample and standard solutions.[4] Protect samples from light and keep them at low temperatures (e.g., on ice or at 4°C). | |
| High Variability in Results (Poor Precision) | Inconsistent sample preparation. | Automate the sample preparation process if possible to enhance consistency. Validate the extraction recovery to ensure it is reproducible. |
| Inconsistent matrix effects between samples. | Use a stable isotope-labeled internal standard like this compound to compensate for variability. Ensure the internal standard is added early in the sample preparation process. | |
| Retention Time Shifts | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure accurate composition. |
| Column aging or contamination. | Flush the column or replace it if necessary. | |
| System pressure fluctuations. | Check for leaks in the LC system. Ensure the pump is functioning correctly. |
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation is critical in minimizing matrix effects. While protein precipitation is a simple and fast technique, it is often less effective at removing phospholipids compared to more rigorous methods like SPE. The following table presents data on the matrix effect for 5-methyltetrahydrofolic acid (5-M-THF), the active form of Levomefolic acid, in human plasma using a protein precipitation method.
Table 1: Matrix Effect for 5-M-THF in Human Plasma using Protein Precipitation [4]
| Analyte | Spiked Concentration (ng/mL) | Mean Matrix Effect (%) | RSD (%) |
| 5-M-THF | 12.1 | 88.8 | 6.5 |
| 24.2 | 92.5 | 4.3 | |
| 40.4 | 93.4 | 5.4 |
Data adapted from Pan et al., 2015. The matrix effect was calculated by comparing the peak areas of analytes spiked post-extraction with the mean peak area of the neat standard solutions. A value close to 100% indicates a lower matrix effect.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of ion suppression or enhancement for Levomefolic acid.
Methodology:
-
Prepare Blank Matrix Extract: Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Prepare Spiked Samples:
-
Set A (Analyte in Neat Solution): Prepare a standard solution of Levomefolic acid in the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Analyte in Post-Extraction Matrix): Spike the same standard solution from Set A into the blank matrix extracts prepared in step 1.
-
-
Analysis: Analyze both sets of samples by LC-MS/MS.
-
Calculation: Calculate the matrix factor (MF) as follows:
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 suggests minimal matrix effect.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively remove matrix interferences, particularly phospholipids, from plasma samples.
Methodology:
-
Sample Pre-treatment: To a 200 µL aliquot of human plasma, add an internal standard solution containing a known concentration of this compound. Add an antioxidant such as ascorbic acid.
-
Protein Precipitation (Optional but Recommended): Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water or an appropriate buffer.
-
Sample Loading: Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile, which may contain a small amount of acid or base).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for Levomefolic acid bioanalysis.
Caption: A logical troubleshooting workflow for bioanalytical issues.
References
- 1. Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Levomefolic Acid-¹³C₅ in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Levomefolic acid-¹³C₅ in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Levomefolic acid-¹³C₅ in biological samples?
A1: The stability of Levomefolic acid-¹³C₅, similar to its unlabeled counterpart, is primarily influenced by several factors:
-
Temperature: Elevated temperatures accelerate degradation.[1][2] Proper cold storage is crucial.
-
pH: Folates are sensitive to pH, with instability observed at low pH values.[3]
-
Oxidation: As a reduced folate, it is susceptible to oxidation. The presence of antioxidants is critical for stability.[4][5]
-
Light: Exposure to light, particularly UV radiation, can lead to degradation.[3][6] Samples should be protected from light.
-
Enzymatic Degradation: Endogenous enzymes in biological matrices can contribute to degradation.[7]
Q2: What is the expected stability of Levomefolic acid-¹³C₅ in plasma and serum at different storage temperatures?
A2: While specific quantitative stability data for Levomefolic acid-¹³C₅ is not extensively published, its stability is expected to be nearly identical to that of unlabeled levomefolic acid (5-methyltetrahydrofolate). The following tables summarize the stability of 5-methyltetrahydrofolate in human plasma/serum under various conditions.
Data Presentation: Stability of Levomefolic Acid in Human Plasma/Serum
Table 1: Long-Term Frozen Storage Stability of 5-Methyltetrahydrofolate in Serum with Ascorbic Acid (5 g/L)
| Storage Temperature | Duration | Analyte | Mean Relative Change (%) | Reference |
| -70°C | Up to 4 years | 5-methyltetrahydrofolate | ≤10% loss | [4][5] |
| -20°C | 3 months | Total Folate | ~5% decrease | [8][9] |
| -20°C | 6 months | Serum Folate | -10.5% | [10] |
| -20°C | 12 months | Serum Folate | Further decrease | [10] |
Table 2: Short-Term and Benchtop Stability of 5-Methyltetrahydrofolate in Human Plasma/Serum
| Condition | Duration | Matrix | Analyte | Stability | Reference |
| Room Temperature | 2.5 hours | Plasma | Choline compounds | Significant impact | [11][12] |
| Room Temperature | 24 hours | EDTA Plasma | 5-methyltetrahydrofolate | ~40% decrease | [1][2] |
| Room Temperature | 192 hours | Serum, Heparin & Citrate Plasma | 5-methyltetrahydrofolate | ~50% decrease | [1][2] |
| 4°C | 24 hours | Rat Plasma | 6S-5-MTHF | Stable | [13] |
| 2-8°C | 7 days | Plasma | Lipoproteins | Suitable for storage | [11][12] |
| 5°C | Up to 12 months | Serum | Most fat-soluble vitamins, iron status indicators, Vitamin B12 | Acceptable changes | [10] |
Table 3: Freeze-Thaw Stability of 5-Methyltetrahydrofolate in Human Serum
| Number of Cycles | Matrix | Analyte | Stability | Reference |
| Up to 3 cycles | Serum (with Ascorbic Acid) | 5-methyltetrahydrofolate | Generally stable, small (<1 nmol/L) changes | [4][8][9] |
| Up to 3 cycles | Rat Plasma | 6S-5-MTHF | Stable | [13] |
| Up to 3 cycles | Plasma | - | Advisable limit | [11][12] |
Q3: What are the primary degradation products of Levomefolic acid?
A3: The primary degradation product of 5-methyltetrahydrofolate (and by extension, Levomefolic acid-¹³C₅) is the oxidation product pyrazino-s-triazine derivative of 4α-hydroxy-5-methyltetrahydrofolate (MeFox).[4][5] Under certain conditions, cleavage of the C9-N10 bond can occur, leading to the formation of p-aminobenzoylglutamate (pABG) and a pterin fragment.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered when using Levomefolic acid-¹³C₅ as an internal standard in quantitative bioanalysis.
Issue 1: Inconsistent or Low Internal Standard (IS) Response
-
Possible Cause: Degradation of Levomefolic acid-¹³C₅ during sample collection, processing, or storage.
-
Troubleshooting Steps:
-
Verify Sample Handling: Ensure blood samples are collected in appropriate tubes (e.g., containing EDTA) and cooled promptly.
-
Use of Antioxidants: Add an antioxidant such as ascorbic acid (e.g., 5 g/L) to plasma/serum samples immediately after separation to prevent oxidative degradation.[4][5]
-
Control Temperature: Process samples on ice or at 4°C. Store processed samples at -80°C for long-term stability.[11][12][13]
-
Protect from Light: Minimize exposure of samples and standards to direct light. Use amber vials or cover tubes with foil.
-
-
Possible Cause: Inefficient extraction or matrix effects.
-
Troubleshooting Steps:
-
Optimize Extraction: Evaluate different sample preparation techniques (e.g., protein precipitation vs. solid-phase extraction) to maximize recovery.
-
Assess Matrix Effects: Perform post-extraction addition experiments to determine if ion suppression or enhancement is occurring.
-
Chromatographic Separation: Modify the LC gradient to separate Levomefolic acid-¹³C₅ from co-eluting matrix components that may cause ion suppression.
-
Issue 2: Isotopic Interference or "Crosstalk"
-
Possible Cause: Contribution of the natural isotopic abundance of the unlabeled analyte to the mass channel of the ¹³C₅-labeled internal standard. This is more pronounced at high analyte concentrations.
-
Troubleshooting Steps:
-
Check Isotopic Purity of IS: Ensure the isotopic purity of the Levomefolic acid-¹³C₅ standard is high.
-
Optimize IS Concentration: Use an appropriate concentration of the internal standard. Too high a concentration can increase the contribution of any unlabeled impurity to the analyte signal.
-
Mathematical Correction: If significant crosstalk is observed, mathematical correction algorithms can be applied to the data to account for the isotopic overlap.[14]
-
High-Resolution Mass Spectrometry: If available, using a high-resolution mass spectrometer can help to resolve the signals from the analyte and internal standard.
-
Issue 3: Chromatographic Separation of Analyte and Internal Standard
-
Possible Cause: While ¹³C-labeled standards are less prone to chromatographic shifts than deuterium-labeled standards, slight differences in retention time can still occur under certain chromatographic conditions.[15]
-
Troubleshooting Steps:
-
Co-injection Analysis: Inject a mixture of the analyte and Levomefolic acid-¹³C₅ to confirm co-elution under the developed chromatographic method.
-
Mobile Phase and Gradient Optimization: Adjust the mobile phase composition and gradient profile to ensure co-elution.
-
Column Chemistry: Experiment with different column chemistries if co-elution cannot be achieved.
-
Experimental Protocols
Protocol: Assessment of Levomefolic Acid-¹³C₅ Stability in Human Plasma
This protocol outlines a general procedure to assess the short-term (benchtop), long-term (frozen), and freeze-thaw stability of Levomefolic acid-¹³C₅ in human plasma.
1. Materials and Reagents:
-
Levomefolic acid-¹³C₅
-
Blank human plasma (K₂EDTA)
-
Ascorbic acid
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Phosphate buffer
2. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Levomefolic acid-¹³C₅ in a suitable solvent (e.g., methanol/water with 0.1% ascorbic acid).
-
Prepare a working solution by diluting the stock solution to a known concentration.
3. Sample Preparation for Stability Assessment:
-
Spike blank human plasma with the Levomefolic acid-¹³C₅ working solution to achieve a final concentration within the intended analytical range.
-
Add ascorbic acid to the spiked plasma to a final concentration of 5 g/L.
-
Aliquot the spiked plasma into multiple polypropylene tubes for each stability condition.
4. Stability Testing Conditions:
-
Time Zero (T₀): Analyze a set of aliquots immediately after preparation to establish the baseline concentration.
-
Short-Term (Benchtop) Stability: Store aliquots at room temperature (e.g., 20-25°C) and analyze at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Long-Term Frozen Stability: Store aliquots at -20°C and -80°C. Analyze at specified time points (e.g., 1, 3, 6, 12 months).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., freeze at -80°C for 24 hours, then thaw at room temperature). Analyze after 1, 2, and 3 cycles.
5. Sample Analysis (LC-MS/MS):
-
Sample Extraction:
-
Protein Precipitation: Add 3 volumes of cold acetonitrile (containing an antioxidant) to 1 volume of plasma. Vortex and centrifuge. Transfer the supernatant and evaporate to dryness. Reconstitute in mobile phase.
-
-
LC-MS/MS Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for analyte retention and separation
-
Ionization: Electrospray Ionization (ESI), Positive mode
-
MRM Transitions: Monitor appropriate precursor and product ions for Levomefolic acid-¹³C₅.
-
6. Data Analysis:
-
Calculate the mean concentration of Levomefolic acid-¹³C₅ at each time point for each condition.
-
Compare the mean concentrations to the T₀ baseline. The stability is acceptable if the mean concentration is within a predefined range (e.g., ±15%) of the baseline.
Mandatory Visualizations
Caption: Experimental workflow for assessing the stability of Levomefolic acid-¹³C₅.
Caption: Simplified metabolic pathway of Folic Acid to Levomefolic Acid and its role in the Methylation Cycle.
References
- 1. Analytical recovery of folate degradation products formed in human serum and plasma at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openagrar.de [openagrar.de]
- 4. Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serum Folate Forms Are Stable during Repeated Analysis in the Presence of Ascorbic Acid and during Frozen Sample Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. ovid.com [ovid.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Long-Term Stability of 18 Nutritional Biomarkers Stored at −20 °C and 5 °C for up to 12 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Improved Stability of a Stable Crystal Form C of 6S-5-Methyltetrahydrofolate Calcium Salt, Method Development and Validation of an LC–MS/MS Method for Rat Pharmacokinetic Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Labeling with Levomefolic acid-13C5
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Levomefolic acid-13C5 for metabolic labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Incorporation of 13C Label | Presence of unlabeled folate in the cell culture medium. | Use a folate-free basal medium (e.g., custom RPMI-1640) for preparing the labeling medium.[1][2] |
| Fetal Bovine Serum (FBS) contains endogenous folates. | Supplement the folate-free medium with dialyzed FBS (dFBS) to remove small molecules like folates.[1] | |
| Insufficient depletion of intracellular folate stores before labeling. | Before introducing the 13C-labeled tracer, wash the cells with PBS and incubate them in a folate-free medium with dFBS for a defined period (e.g., 24 hours) to deplete existing unlabeled folate pools.[3] | |
| Suboptimal concentration of this compound. | The optimal tracer concentration is cell-line dependent. Perform a dose-response experiment by testing a range of concentrations (e.g., 10-100 nM) to determine the ideal concentration for your specific cell type.[3] | |
| Inefficient cellular uptake of the tracer. | Ensure cells are healthy and in the exponential growth phase. Some cell types may have different efficiencies in folate uptake. | |
| High Variability Between Replicates | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or plates to maintain consistent cell numbers and metabolic activity. |
| Incomplete or slow quenching of metabolism. | Rapidly halt all metabolic activity at the end of the labeling period. Immediately wash cells with ice-cold PBS and consider placing the culture plate on dry ice to ensure a swift stop in metabolic processes.[3] | |
| Inefficient metabolite extraction. | Use a pre-chilled extraction solvent (e.g., 80% methanol at -80°C) and ensure complete cell lysis by scraping and vortexing.[3] Incubate the lysate at a low temperature (e.g., -20°C) for at least 30 minutes to precipitate proteins effectively.[3] | |
| Unexpected Labeled Peaks in LC-MS Analysis | Formation of adducts (e.g., sodium, potassium) with labeled metabolites. | This is a common artifact in electrospray ionization mass spectrometry. Use high-purity solvents and reagents to minimize background ions. Optimize LC-MS source conditions. |
| Co-elution of isobaric compounds. | Optimize the liquid chromatography method to achieve better separation of metabolites. Consider using a different column or modifying the mobile phase gradient.[1] | |
| Difficulty in Reaching Isotopic Steady State | High intracellular pool of the unlabeled metabolite. | Ensure adequate depletion of endogenous folate stores before starting the labeling experiment.[4] |
| Slow turnover rate of the metabolic pathway of interest. | The time required to reach isotopic steady state can vary. For one-carbon metabolism, labeling for 24-48 hours is often sufficient.[1] It is crucial to perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine when isotopic steady state is reached for your specific experimental system.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use folate-free medium for my labeling experiment?
Standard cell culture media contain folic acid, which will compete with the this compound tracer for uptake and incorporation into metabolic pathways. This competition will dilute the 13C label, leading to low enrichment in your target metabolites and making it difficult to analyze metabolic fluxes accurately. Using a folate-free basal medium is essential to maximize the incorporation of the labeled tracer.
Q2: What is the purpose of using dialyzed Fetal Bovine Serum (dFBS)?
Fetal Bovine Serum (FBS) is a common supplement in cell culture media, but it contains endogenous small molecules, including various forms of folate.[1] The dialysis process removes these small molecules, ensuring that the only source of levomefolic acid is the 13C-labeled tracer you provide.
Q3: How do I determine the optimal concentration of this compound to use?
The optimal concentration of this compound can vary between different cell lines due to differences in uptake and metabolism. It is recommended to perform a pilot experiment with a range of concentrations (a typical starting range is 10-100 nM) to identify the concentration that provides sufficient labeling without causing metabolic perturbations.[3]
Q4: How long should I incubate my cells with the this compound tracer?
The incubation time depends on the specific metabolic pathway you are studying and the turnover rate of the metabolites of interest. For many studies involving one-carbon metabolism, an incubation period of 24 to 48 hours is often sufficient to approach isotopic steady state.[1] However, it is best practice to perform a time-course experiment to empirically determine the point at which the isotopic enrichment of your target metabolites plateaus.[3][4]
Q5: What is the best method for quenching metabolism and extracting metabolites?
Rapidly stopping all metabolic activity is critical for accurate results. A common and effective method is to quickly wash the cells with ice-cold PBS, followed by the addition of a pre-chilled (-80°C) extraction solvent, such as 80% methanol.[3] Ensure the cells are completely submerged in the cold solvent to quench metabolism instantly. For extraction, scrape the cells in the cold solvent and vortex thoroughly to ensure complete lysis and extraction of metabolites.[1][3]
Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling with this compound
This protocol outlines the steps for culturing cells and introducing the this compound tracer to achieve isotopic labeling.
-
Cell Seeding: Seed mammalian cells of interest in the desired culture vessel (e.g., 6-well plate) and grow in standard culture medium until they reach approximately 70-80% confluency.
-
Adaptation to Folate-Free Medium:
-
Aspirate the standard medium and wash the cells twice with sterile, pre-warmed phosphate-buffered saline (PBS).
-
Switch to a folate-free medium supplemented with dialyzed FBS and a known concentration of unlabeled levomefolic acid (e.g., 1-10 µM) for at least 24 hours to allow the cells to adapt and to deplete intracellular unlabeled folate stores.[1][3]
-
-
Isotopic Labeling:
-
Prepare the labeling medium: folate-free medium supplemented with dialyzed FBS and the desired concentration of this compound.
-
Aspirate the adaptation medium and wash the cells twice with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Incubate the cells in the labeling medium for the desired amount of time (determined by a time-course experiment) to allow for the incorporation of the 13C label into downstream metabolites.
-
Harvesting: Proceed immediately to Protocol 2 for quenching and metabolite extraction.
Protocol 2: Metabolite Quenching and Extraction
This protocol describes the critical steps of rapidly halting metabolic activity and extracting metabolites for analysis.
-
Quenching:
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
Add a sufficient volume of -80°C quenching/extraction solution (e.g., 80% methanol) to completely cover the cell monolayer.
-
-
Cell Lysis and Extraction:
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete quenching and cell lysis.[1]
-
Scrape the cells in the quenching solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein and Debris Precipitation:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[1]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
-
Sample Storage: Store the metabolite extracts at -80°C until analysis by LC-MS/MS.[1]
Visualizations
Caption: One-Carbon Metabolism Pathway.
Caption: Experimental workflow for metabolic labeling.
References
Technical Support Center: Enhancing the Extraction Efficiency of Levomefolic Acid-13C5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the extraction efficiency of Levomefolic acid-13C5.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting this compound from biological matrices like plasma?
A1: The most prevalent and effective methods for extracting this compound and other folates from plasma are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).[1] Liquid-Liquid Extraction (LLE) is also a viable, though less commonly cited, method. PPT is known for its simplicity and speed, while SPE typically yields a cleaner extract, which can be crucial for reducing matrix effects in sensitive analytical techniques like LC-MS/MS.
Q2: Why is the recovery of my this compound consistently low?
A2: Low recovery of this compound can stem from several factors:
-
Analyte Degradation: Folates, including Levomefolic acid, are highly susceptible to oxidation and degradation from light and heat.[2]
-
Suboptimal pH: The pH of the sample and extraction solvents is critical for efficient extraction.[3]
-
Inefficient Protein Binding Disruption: Levomefolic acid binds to plasma proteins, and failure to effectively disrupt these interactions will result in poor recovery.
-
Inappropriate Solvent Choice: The polarity and type of organic solvent used are crucial for achieving high recovery rates.
-
Matrix Effects: Co-extracted endogenous components from the biological matrix can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[4]
Q3: How can I prevent the degradation of this compound during my extraction procedure?
A3: To minimize degradation, it is highly recommended to incorporate an antioxidant, such as ascorbic acid, into your plasma samples and extraction solutions.[1][2] Additionally, working with chilled samples and reagents, protecting samples from light, and prompt processing can significantly enhance the stability of the analyte.[2] Storing all stock and working solutions at -80°C in the dark is also a crucial step.[2]
Q4: What is the role of an internal standard like this compound?
A4: A stable isotope-labeled (SIL) internal standard, such as this compound, is essential for accurate quantification in LC-MS/MS analysis. Because SIL internal standards have nearly identical physicochemical properties to the analyte, they co-elute and experience similar matrix effects.[4] This allows for the correction of variability in sample preparation and ionization, leading to more accurate and reliable results.[4]
Q5: Can the choice of organic solvent impact my extraction efficiency?
A5: Absolutely. The choice of organic solvent is critical and its effectiveness can vary depending on the extraction method. For protein precipitation, acetonitrile is commonly used. In liquid-liquid extraction, the polarity of the solvent will determine its ability to partition the analyte from the aqueous phase. It is crucial to select a solvent that provides the best solubility for Levomefolic acid while efficiently precipitating proteins or partitioning from the sample matrix. The use of solvent combinations can also be optimized to improve recovery.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Analyte degradation. | Add an antioxidant like ascorbic acid (e.g., 1 g/L) to all solutions.[1] Keep samples on ice and protected from light. |
| Incomplete protein precipitation. | Ensure a sufficient volume of ice-cold organic solvent (e.g., acetonitrile, methanol) is used (typically a 3:1 ratio of solvent to sample). Vortex thoroughly and allow for adequate incubation time at a low temperature (-20°C) to maximize protein precipitation.[1] | |
| Suboptimal SPE cartridge conditioning or elution. | Ensure the SPE cartridge is properly conditioned with methanol and equilibrated with an appropriate buffer before loading the sample. Optimize the elution solvent composition and volume to ensure complete elution of the analyte.[1] | |
| Inefficient phase separation in LLE. | Vigorously vortex the sample with the organic solvent to ensure thorough mixing. Centrifuge at a sufficient speed and for an adequate duration to achieve clear phase separation. | |
| High Variability in Results | Inconsistent sample handling and extraction procedure. | Automate the sample preparation process if possible. Ensure precise and consistent pipetting and timing for each step of the extraction. |
| Presence of matrix effects. | Employ a more rigorous sample cleanup method like SPE to remove interfering substances.[1] Optimize chromatographic conditions to separate the analyte from co-eluting matrix components.[4] Utilize a stable isotope-labeled internal standard like this compound.[4] | |
| Peak Tailing or Splitting in Chromatogram | Poor reconstitution of the dried extract. | Ensure the dried extract is fully redissolved in the reconstitution solvent. The composition of the reconstitution solvent should be similar to the initial mobile phase of the LC method.[1] |
| Presence of residual proteins or phospholipids. | Use a protein precipitation plate with a filter or a phospholipid removal plate. An optimized SPE protocol can also effectively remove these interferences.[1] |
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for different extraction methods for Levomefolic acid and related folates from plasma. Note that these values are compiled from various sources and direct comparison should be made with caution.
| Extraction Method | Analyte | Mean Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | 5-Methyltetrahydrofolate | 85 - 95% | [1] |
| Solid-Phase Extraction (Phenyl Sorbent) | 5-Methyltetrahydrofolate | >90% | [1] |
| Liquid-Liquid Extraction (Ethyl Acetate) | Folic Acid | ~77% | [5] |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and effective for removing the majority of proteins from plasma samples.
-
Sample Preparation: Thaw plasma samples on ice.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% ascorbic acid.[1]
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[1]
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[1]
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract compared to PPT and can be optimized for higher selectivity. The following is a general protocol using a reversed-phase SPE cartridge.
-
Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add the internal standard and 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2).[1] Vortex and centrifuge to pellet any initial precipitates.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18 or Phenyl) with 1 mL of methanol followed by 1 mL of the acidic buffer.[1]
-
Sample Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.[1]
-
Elution: Elute this compound with an appropriate volume of a suitable elution solvent (e.g., methanol or acetonitrile with a small percentage of acid).[4]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.[4]
Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: Thaw plasma samples on ice.
-
Aliquoting and pH Adjustment: Transfer 500 µL of plasma to a clean tube. Adjust the pH to approximately 3.0 with a suitable acid (e.g., perchloric acid).
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 2.5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and isopropanol).
-
Vortexing and Centrifugation: Vortex vigorously for 1-2 minutes, then centrifuge to separate the organic and aqueous layers.
-
Organic Phase Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Simplified degradation pathway of Levomefolic acid.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Interference in Levomefolic Acid-13C5 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve issues related to isotopic interference in experiments utilizing Levomefolic acid-13C5.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound as an internal standard?
A1: Isotopic interference occurs when the mass spectral signal of the analyte (endogenous Levomefolic acid) overlaps with the signal of its stable isotope-labeled internal standard (this compound). This can lead to inaccuracies in quantification. The primary causes are:
-
Natural Isotopic Abundance: The unlabeled Levomefolic acid has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to signals at M+1, M+2, etc., which can overlap with the mass-to-charge ratio (m/z) of the this compound.[1][2]
-
Isotopic Impurity of the Internal Standard: The synthesis of this compound is never 100% complete. This results in the presence of a small amount of unlabeled (M+0) or partially labeled Levomefolic acid within the internal standard, which can contribute to the analyte signal.[1][3]
-
In-Source Fragmentation: The this compound internal standard might lose some of its labeled atoms in the ion source of the mass spectrometer, generating ions with the same mass as the native analyte.[1]
Q2: How can I identify if my Levomefolic acid experiment is affected by isotopic interference?
A2: Several signs can indicate the presence of isotopic interference in your data:
-
Non-linear calibration curve at the lower end: At low concentrations of the analyte, the contribution from any unlabeled Levomefolic acid in the internal standard becomes more significant, leading to a positive bias and non-linearity in the calibration curve.[1][3]
-
Signal in blank samples: If you observe a signal for the analyte in blank samples (matrix without the analyte but spiked with the internal standard), it is a strong indicator of isotopic impurity in your this compound.[1]
-
Inaccurate quantification: If your quality control (QC) samples consistently show a positive bias, especially at the lower limit of quantification (LLOQ), isotopic interference could be a contributing factor.
Q3: What are the primary strategies to address and correct for isotopic interference?
A3: There are several approaches to mitigate and correct for isotopic interference:
-
Use of a higher mass-labeled internal standard: If possible, using an internal standard with a greater mass difference from the analyte can help to minimize the overlap of isotopic clusters. A mass difference of at least 3-4 Da is generally recommended.[1]
-
Optimization of Mass Spectrometer Parameters: Fine-tuning ion source parameters, such as source temperature and voltages, can help to minimize in-source fragmentation of the internal standard.[1]
-
Mathematical Correction: The contribution of naturally occurring isotopes from the analyte to the internal standard signal, and the contribution of unlabeled impurities from the internal standard to the analyte signal, can be corrected using mathematical algorithms.[3][4] This often involves the use of specialized software.[2]
-
Chromatographic Separation: In cases where an isobaric interference from another compound is suspected, optimizing the liquid chromatography method to achieve baseline separation is crucial.[5][6]
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve at Low Concentrations
| Potential Cause | Troubleshooting Steps |
| Contribution from Internal Standard Impurity | 1. Assess the isotopic purity of the this compound internal standard. Review the Certificate of Analysis (CoA) or perform an independent assessment.[1] 2. Prepare a sample containing only the internal standard in the matrix and analyze it. The signal observed at the analyte's m/z will indicate the level of unlabeled impurity. 3. Implement a mathematical correction. Use software to subtract the contribution of the impurity from the analyte signal.[2][3] 4. Consider using an internal standard with higher isotopic purity if the interference is significant and cannot be adequately corrected. |
| Matrix Effects | 1. Evaluate matrix effects by comparing the response of the analyte in the matrix versus a neat solution. [7] 2. Optimize sample preparation. Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) to remove interfering matrix components.[2][8] 3. Ensure the internal standard is compensating for matrix effects. The stable isotope-labeled internal standard should co-elute with the analyte and experience similar ionization suppression or enhancement.[7] |
Issue 2: Signal Detected in Blank Samples
| Potential Cause | Troubleshooting Steps |
| Isotopic Impurity in Internal Standard | 1. Confirm the presence of unlabeled Levomefolic acid in the internal standard by injecting a solution of the internal standard.[1] 2. Quantify the contribution of the impurity and subtract it from the signal of the unknown samples. 3. If the signal is high and variable, source a new batch of this compound with higher isotopic purity. |
| Carryover | 1. Inject a blank solvent after a high concentration standard or sample to check for carryover. 2. Optimize the autosampler wash procedure by using a stronger wash solvent and increasing the wash volume and duration. |
| Contamination | 1. Check for contamination in the blank matrix, solvents, and reagents. 2. Ensure proper cleaning of labware and instrument components. |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a quick method for removing the majority of proteins from plasma or serum samples.[8]
-
Sample Thawing: Thaw plasma/serum samples on ice.
-
Aliquoting: Transfer 100 µL of the sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (containing an antioxidant like 0.1% ascorbic acid) to precipitate proteins.[8]
-
Vortexing: Vortex the mixture for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[9]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[9]
Protocol 2: LC-MS/MS Analysis of Levomefolic Acid
This is a general protocol and should be optimized for your specific instrumentation.[10]
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[10]
-
Mobile Phase A: Water with 0.1% formic acid.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then returns to initial conditions for equilibration.[10]
-
Flow Rate: 0.3 - 0.5 mL/min.[10]
-
Injection Volume: 5 - 10 µL.[10]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9][10]
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[10]
-
SRM Transitions: These need to be optimized by infusing a standard solution of Levomefolic acid and this compound to determine the optimal precursor and product ions.
-
Visualizations
Caption: Isotopic interference from internal standard impurity and natural isotopic abundance.
Caption: Troubleshooting workflow for unexpected signals in Levomefolic acid analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accounting for an isobaric interference allows correct determination of folate vitamers in serum by isotope dilution-liquid chromatography-tandem MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cell Lysis for Levomefolic acid-13C5 Tracer Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the analysis of Levomefolic acid-13C5 tracer studies.
Frequently Asked Questions (FAQs)
Q1: What is the first crucial step before cell lysis in a this compound tracer experiment?
A1: The first critical step is quenching. This process rapidly halts all enzymatic activity to preserve the metabolic state of the cells at the time of harvesting.[1][2] Inadequate or slow quenching can lead to significant changes in metabolite levels, including your tracer and its downstream products, compromising the accuracy of your results.[2]
Q2: What are the recommended methods for quenching cells for folate analysis?
A2: Commonly used quenching methods include:
-
Cold Organic Solvents: Using a pre-chilled solvent like 80% methanol at -80°C is a widely accepted method.[3]
-
Liquid Nitrogen: Rapidly freezing the entire culture plate on liquid nitrogen is another effective way to stop metabolism instantly.[1][4]
-
Cold Isotonic Saline: While sometimes used, there is a risk of metabolite leakage if the cell membrane is compromised.[1][5]
It is generally not recommended to use 100% methanol alone as it can cause leakage of some metabolites.[1]
Q3: How should I collect my cells before lysis?
A3: For adherent cells, it is recommended to scrape them using a cell scraper after removing the medium.[1] Enzymatic digestion with trypsin is not advised for metabolomics studies as it can damage the cell membrane and lead to the leakage of intracellular metabolites.[1] For suspension cells, centrifugation is the standard method for pelleting.
Q4: Can the choice of cell lysis buffer affect my this compound analysis?
A4: Absolutely. The lysis buffer's composition is critical for efficiently disrupting the cell membrane while preserving the integrity of your target analytes. The choice of detergents and their concentrations can significantly impact your results.[6][7] For small molecule analysis like Levomefolic acid, a buffer that effectively solubilizes the cell membrane without degrading the tracer or its metabolites is essential.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | References |
| Low Recovery of this compound | Incomplete cell lysis. | Increase the incubation time in the lysis buffer or consider a more rigorous lysis method (e.g., sonication). Ensure the volume of lysis buffer is sufficient for the number of cells. | |
| Inefficient extraction. | Optimize the extraction solvent. A common choice for folates is an 80% methanol solution. Ensure thorough mixing during extraction. | [3] | |
| Degradation of the analyte. | Keep samples on ice or at 4°C throughout the lysis and extraction process. Add antioxidants like ascorbic acid to the extraction solvent to protect labile folates. | [8][9][10] | |
| High Variability in Results | Inconsistent quenching. | Standardize the quenching protocol. Ensure rapid and complete inactivation of metabolic activity for all samples. | [2][11] |
| Inconsistent sample handling. | Standardize all pipetting volumes, incubation times, and centrifugation speeds. Automated liquid handling systems can improve precision. | [12] | |
| Cell leakage during washing or quenching. | Minimize the number of washing steps. Use ice-cold PBS for washing and perform the steps quickly. Ensure the quenching solution is effective at preventing leakage. | [1][5] | |
| Presence of Interfering Peaks in Mass Spectrometry | Contamination from cell culture medium. | Thoroughly wash the cells with ice-cold PBS before quenching to remove any residual medium. | [13] |
| Incomplete protein precipitation. | Increase the ratio of organic solvent to the sample to ensure complete protein precipitation. A 3:1 (v/v) ratio of acetonitrile to sample is a good starting point. | [12] | |
| Phospholipid interference. | Consider using a phospholipid removal plate or an optimized Solid Phase Extraction (SPE) protocol to clean up the sample before LC-MS/MS analysis. | [12] | |
| Lysate is Too Viscous | Release of DNA from the nucleus. | Add DNase I to the lysis buffer to digest the DNA and reduce viscosity. | [9][14] |
Experimental Protocols
Protocol 1: Lysis and Extraction using Cold Methanol
-
Cell Culture and Tracer Incubation: Culture cells to the desired confluency and incubate with this compound in folate-free medium for the desired time points (e.g., 0, 2, 4, 8, 12, 24 hours).[3]
-
Quenching: At each time point, rapidly aspirate the medium and place the culture plate on dry ice to quench metabolic activity.[3]
-
Washing: Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Protein and Debris Precipitation:
-
Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10-15 minutes at 4°C to pellet protein and cell debris.[15]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.[15]
-
-
Sample Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.[15]
Protocol 2: Lysis using Freeze-Thaw Cycles
-
Cell Collection and Quenching: Follow steps 1 and 2 from Protocol 1.
-
Cell Lysis:
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Perform three cycles of freezing in liquid nitrogen or a dry ice/ethanol bath followed by thawing at room temperature or in a 37°C water bath.[1] This repeated temperature change helps to disrupt the cell membranes.
-
-
Extraction and Clarification:
-
Follow steps 4-7 from Protocol 1 to extract metabolites and remove precipitated proteins and cell debris.
-
Visualizations
Caption: A typical experimental workflow for this compound tracer analysis.
Caption: A logical approach to troubleshooting low recovery of the target analyte.
References
- 1. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 2. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bosterbio.com [bosterbio.com]
- 7. goldbio.com [goldbio.com]
- 8. mpbio.com [mpbio.com]
- 9. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. neb.com [neb.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in Quantifying Low Levels of Levomefolic Acid-13C5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of low levels of Levomefolic acid-13C5.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of Levomefolic acid and its isotopic internal standard, this compound?
A1: The primary challenges in quantifying low levels of folates, including this compound, stem from their inherent instability and the complexity of biological matrices.[1][2] Folates are susceptible to degradation from heat, light, oxidation, and extreme pH levels.[2][3][4] Furthermore, biological samples such as plasma and serum contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the analysis.[5][6] These interferences, collectively known as matrix effects, can lead to ion suppression or enhancement in the mass spectrometer, causing inaccurate and imprecise quantification.[5][6][7]
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard, which is the preferred choice for quantitative LC-MS/MS analysis.[5][8] SIL internal standards have nearly identical chemical and physical properties to the unlabeled analyte.[5][8] This ensures that this compound and the endogenous Levomefolic acid co-elute during chromatography and experience similar degrees of matrix effects and variability during sample preparation and ionization.[5][8] This co-behavior allows for accurate correction of any signal fluctuations, leading to reliable and precise quantification of the target analyte.[5]
Q3: What are the most common sources of matrix effects in folate analysis?
A3: In biological matrices like plasma and serum, the most significant source of matrix effects, particularly ion suppression, are phospholipids.[5][6] Other endogenous components that can contribute to matrix effects include salts, proteins, and various metabolites that may be co-extracted with the analyte and co-elute during chromatographic separation.[5][6][7]
Q4: How can I assess the magnitude of matrix effects in my assay?
A4: The presence and magnitude of matrix effects can be evaluated using two primary methods: the post-column infusion method and the post-extraction spike method.[5][6] The post-extraction spike method is commonly used and involves comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution.[6] A significant difference in signal intensity indicates the presence of matrix effects.
Q5: What steps can be taken to minimize the degradation of this compound during sample handling and preparation?
A5: To minimize degradation, it is crucial to protect the samples and standards from light and heat.[3] This can be achieved by using amber vials and performing sample preparation steps under low light conditions or using gold-fluorescent lighting.[4][9] Additionally, maintaining samples at low temperatures (e.g., on ice or at 4°C) is recommended.[3] The addition of antioxidants, such as ascorbic acid, to all samples, standards, and quality controls is a critical step to prevent oxidative degradation.[3][10]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a common issue that can arise from problems with the analyte's stability, the sample preparation process, the liquid chromatography (LC) conditions, or the mass spectrometer (MS) settings.[4]
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Analyte Degradation | Assess the stability of your this compound standard. | Prepare a fresh standard solution and inject it directly into the mass spectrometer (bypassing the LC column) to confirm its integrity. If the signal is still low, the standard may be degraded. Always store stock solutions at -70°C and prepare fresh working solutions for each run.[4] |
| Inefficient Sample Preparation | Evaluate the extraction efficiency of your sample preparation method. | If a fresh standard provides a good signal, the issue likely lies within the sample preparation. Optimize the protein precipitation and solid-phase extraction (SPE) steps to ensure efficient recovery. Ensure complete evaporation of the elution solvent and proper reconstitution in the initial mobile phase.[8] |
| Suboptimal LC Conditions | Review your liquid chromatography method. | Poor chromatography can lead to peak broadening and a decreased signal-to-noise ratio.[4] Ensure the mobile phase composition and pH are optimal for folate analysis. A C18 column is commonly used, and a gradient elution with a mobile phase containing 0.1% formic acid is typical.[8] |
| Incorrect MS Settings | Verify your mass spectrometer parameters. | Ensure the correct precursor and product ion transitions (MRM transitions) are being monitored for this compound. Optimize ion source parameters such as gas flows, temperature, and voltages to maximize ionization efficiency.[5] Electrospray ionization (ESI) in positive mode is commonly used for folate analysis.[3] |
Logical Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low signal of this compound.
Issue 2: High Variability in this compound Signal (Inconsistent Internal Standard Response)
High variability in the internal standard signal across a batch of samples can compromise the accuracy and precision of the assay.
Troubleshooting Steps & Solutions:
| Potential Cause | Troubleshooting Step | Recommended Solution |
| Inconsistent Matrix Effects | Evaluate matrix effects across different samples. | Improve the sample clean-up process to more effectively remove interfering substances like phospholipids.[5] Consider using a more rigorous solid-phase extraction (SPE) protocol or a different SPE sorbent. |
| Inaccurate Pipetting | Review the procedure for adding the internal standard. | Ensure that the internal standard is accurately and consistently added to all samples, calibration standards, and quality controls. Use calibrated pipettes and verify the pipetting technique. |
| Sample Inhomogeneity | Assess the homogeneity of the samples after thawing and vortexing. | Ensure that all samples are thoroughly mixed before aliquoting and processing. Inadequate mixing can lead to inconsistent concentrations of both the analyte and matrix components. |
| LC-MS System Instability | Monitor the performance of the LC-MS system over the course of the analytical run. | Inject a series of standards at the beginning, middle, and end of the run to check for any drift in instrument response. A dirty ion source can also lead to signal instability and should be cleaned regularly.[4] |
Logical Diagram for Investigating High IS Variability
References
- 1. Challenges in the determination of unsubstituted food folates: impact of stabilities and conversions on analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges of folate species analysis in food and biological matrices by liquid chromatography-tandem mass spectrometery [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. benchchem.com [benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. Quantification of key red blood cell folates from subjects with defined MTHFR 677C>T genotypes using stable isotope dilution liquid chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Levomefolic Acid-13C5 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-throughput analysis of Levomefolic acid-13C5. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental analysis of Levomefolic acid.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Signal | Analyte Degradation | Folates are susceptible to degradation from light, temperature, and oxidation. It is crucial to add antioxidants like ascorbic acid to samples and standards.[1] Sample preparation should be conducted under low light and at reduced temperatures (e.g., on ice or at 4°C).[1] |
| Suboptimal Mass Spectrometry Settings | Ensure the mass spectrometer is tuned and calibrated. Optimize ion source parameters, such as gas flows and temperature. Use the appropriate ionization mode, typically positive ion mode Electrospray Ionization (ESI) for levomefolate.[1] | |
| Inefficient Sample Extraction | Verify the efficiency and reproducibility of your sample preparation method. Consider automating the sample preparation process to enhance consistency.[2] | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal Liquid Chromatography (LC) Conditions | Adjust the mobile phase composition and gradient profile. A slower gradient around the analyte's retention time may improve peak shape.[2] Ensure the column is not degraded or clogged. |
| Matrix Effects | Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] | |
| High Variability in Results | Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps. Automation can minimize variability.[2] |
| Matrix Effects | Utilize a stable isotope-labeled internal standard, such as this compound, to compensate for matrix-induced signal suppression or enhancement.[2] | |
| Instrument Contamination | Clean the ion source of the mass spectrometer and perform system flushes to remove any potential contaminants from previous injections.[2] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are ideal for quantitative LC-MS/MS analysis because they share nearly identical physicochemical properties and chromatographic behavior with the unlabeled analyte.[2] This co-elution ensures that both the analyte and the internal standard experience similar matrix effects, allowing for accurate correction and reliable quantification.[2]
Q2: What are the primary sources of matrix effects in the analysis of Levomefolic acid in biological samples?
A2: The primary sources of matrix effects in biological matrices like plasma are endogenous components that are co-extracted with the analyte.[2] For folate analysis, phospholipids are a major contributor to matrix effects, often causing ion suppression.[2] Other sources can include salts, proteins, and other metabolites that co-elute with Levomefolic acid.[2]
Q3: How can I minimize the degradation of Levomefolic acid during sample preparation?
A3: Folates are sensitive to oxidation and light. To prevent degradation, it is recommended to add an antioxidant like ascorbic acid to your samples and standards.[1] Additionally, all sample preparation steps should be performed under low light conditions and at reduced temperatures.[1]
Q4: Which ionization mode is most suitable for the detection of Levomefolic acid?
A4: Positive ion mode Electrospray Ionization (ESI) is the most commonly used and effective ionization technique for levomefolate and its isotopologues.[1]
Q5: What are some common sample preparation techniques for Levomefolic acid analysis in plasma?
A5: Common techniques include protein precipitation (PPT) and solid-phase extraction (SPE).[3] PPT is a simpler and faster method, while SPE provides a cleaner extract, which can be beneficial in minimizing matrix effects.[2][3]
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
-
To a 200 µL aliquot of human plasma, add the internal standard solution containing a known concentration of this compound.[4]
-
Precipitate plasma proteins by adding a solvent such as acetonitrile.[4]
-
Vortex the sample to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.[4]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.[4]
-
Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
To 100 µL of plasma, add 20 µL of the this compound internal standard solution.[2]
-
Add a protein precipitation solvent (e.g., acetonitrile) and vortex.[2]
-
Centrifuge to pellet the precipitated proteins.[2]
-
Condition a mixed-mode or reversed-phase SPE cartridge with methanol followed by water.[2]
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.[2]
-
Elute the analyte and internal standard with a suitable elution solvent (e.g., methanol or acetonitrile).[2]
-
Evaporate the eluate to dryness under a stream of nitrogen.[2]
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[2]
Quantitative Data
Table 1: Typical LC-MS/MS Parameters for Levomefolic Acid Analysis
| Parameter | Typical Value/Condition |
| LC Column | Accucore C18, 100 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.5% Acetic Acid in Water |
| Mobile Phase B | 80:20 Methanol:Acetonitrile |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: These parameters are examples and should be optimized for the specific instrument and application.
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | >0.98[5] |
| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |
| Precision (CV) | <15% (20% for LLOQ)[5] |
| Recovery | Consistent, precise, and reproducible |
| Lower Limit of Quantitation (LLOQ) | Should be determined with acceptable accuracy and precision |
LLOQ: Lower Limit of Quantitation
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for Levomefolic acid analysis.
References
Validation & Comparative
Cross-Validation of Levomefolic Acid-¹³C₅ with other Folate Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levomefolic acid-¹³C₅ with other commonly used folate stable isotope standards in analytical methodologies. The information presented is intended to assist researchers in selecting the most appropriate internal standard for their specific application, ensuring accuracy and reliability in folate quantification. The data herein is compiled from various scientific publications, and direct comparison should be approached with the understanding that experimental conditions may vary between studies.
The use of stable isotope-labeled internal standards in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for precise quantification of analytes in complex biological matrices.[1][2] These standards, such as Levomefolic acid-¹³C₅, exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing for accurate correction of analyte losses during sample preparation and ionization variability during analysis.[3] Levomefolate, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary active form of folate in circulation and the form transported across cell membranes for metabolic use.[4] Folic acid, a synthetic oxidized form, requires enzymatic reduction to become metabolically active.[4]
The choice of an appropriate stable isotope standard is critical for the development of robust and reliable analytical methods.[3]
Quantitative Performance of Folate Standards
The following tables summarize the performance characteristics of Levomefolic acid-¹³C₅ and other folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Folate Vitamers Using Stable Isotope Dilution Assays (SIDA)
| Folate Vitamer | Internal Standard | LOD (µ g/100 g) | LOQ (µ g/100 g) | Matrix | Reference |
| 5-Methyltetrahydrofolate | [¹³C₅]-5-CH₃-H₄folate | 0.33 | 0.96 | Strawberry | [2] |
| Pteroylmonoglutamic acid | [¹³C₅]-PteGlu | 0.28 | 0.82 | Strawberry | [2] |
| Tetrahydrofolate | [¹³C₅]-H₄folate | 0.17 | 0.51 | Strawberry | [2] |
| 5-Formyltetrahydrofolate | [¹³C₅]-5-CHO-H₄folate | 0.21 | 0.61 | Strawberry | [2] |
Table 2: Recovery Rates for Folate Vitamers in Spiked Plasma Samples
| Folate Vitamer | Recovery Range (%) | Reference |
| 5-Methyltetrahydrofolate | 93 - 112 | [5] |
| Folic Acid | 89 - 106 | [5] |
| 5-Formyltetrahydrofolate | 101 - 116 | [5] |
| Tetrahydrofolate | 97 - 107 | [5] |
| 10-Formyl-folate | 92 - 108 | [5] |
| 5,10-Methenyltetrahydrofolate | 77 - 116 | [5] |
Experimental Protocols
A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution assay with LC-MS/MS is provided below.
Sample Preparation
-
Protein Precipitation: To 200 µL of serum, add 20 µL of a mixed internal standard solution containing Levomefolic acid-¹³C₅ and other desired ¹³C-labeled folate standards. Add 400 µL of an acidic buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH 3.2) to stabilize the folates. Vortex and then add a protein precipitating agent like acetonitrile or perform solid-phase extraction.[6] Centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE) (Alternative to Protein Precipitation):
-
Condition SPE cartridges with methanol followed by water.[3]
-
Load the supernatant from the protein precipitation step onto the cartridges.
-
Wash the cartridges with a weak solvent to remove interferences.
-
Elute the folates with an appropriate elution solvent (e.g., methanol/acetonitrile mixture with formic acid).[3]
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3][7]
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[3][6]
-
Mobile Phase A: Water with 0.1% formic acid or 0.5% acetic acid.[3][6]
-
Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[6]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Injection Volume: 5 - 10 µL.[3]
-
-
Tandem Mass Spectrometry (MS/MS):
Visualizations
The following diagrams illustrate the metabolic pathway of levomefolate and a typical experimental workflow for folate analysis.
Conclusion
Levomefolic acid-¹³C₅ is a robust and reliable internal standard for the quantification of levomefolic acid, the primary active form of folate in the body. The available data, although not from a single comprehensive cross-validation study, supports its use in stable isotope dilution assays coupled with LC-MS/MS for accurate and precise folate analysis in various biological matrices. Researchers should carefully validate their methods and select the most appropriate internal standards based on the specific folate vitamers of interest and the sample matrix.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bevital.no [bevital.no]
A Comparative Guide to Levomefolic Acid-13C5 and Deuterated Folate Standards in Bioanalytical Research
In the precise world of bioanalysis, particularly in drug development and clinical research, the choice of an appropriate internal standard is paramount for accurate quantification of analytes. This guide provides a detailed comparison between Levomefolic acid-13C5 and deuterated folate standards, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their selection process. The focus is on the application of these standards in stable isotope dilution analysis (SIDA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for folate quantification.[1][2]
Stable isotope-labeled internal standards are crucial for correcting analyte losses during sample preparation and variations in instrument response.[3][4] Both carbon-13 (¹³C) labeled and deuterium (²H) labeled standards are widely used; however, their intrinsic properties can significantly impact the accuracy and reliability of analytical results.[3]
Quantitative Performance Comparison
The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[3] This ensures it behaves identically during extraction, chromatography, and ionization.[3][4] The following tables summarize the key performance differences between ¹³C-labeled standards like this compound and deuterated folate standards based on established analytical parameters.
Table 1: General Performance Characteristics of ¹³C-Labeled vs. Deuterated Internal Standards
| Performance Parameter | This compound (¹³C-Labeled) | Deuterated Folate Standards (²H-Labeled) | Key Insights & References |
| Chromatographic Co-elution | Typically co-elutes perfectly with the unlabeled analyte. | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[3][4] | The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[3] |
| Isotopic Stability | Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[3] | Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3] | The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[3] |
| Accuracy & Precision | Generally demonstrates improved accuracy and precision due to better co-elution and stability.[3] | Can lead to inaccuracies due to imperfect retention time matching and potential isotopic instability.[3] | Use of ¹³C-IS can significantly reduce the coefficient of variation (CV%) compared to deuterated standards.[5] |
| Matrix Effect Correction | Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[3] | Less effective at correcting for matrix effects if there is a chromatographic shift.[4] | ¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3] |
Table 2: Application in Folate Analysis
| Application Consideration | This compound | Deuterated Folate Standards |
| Bioavailability Studies | Preferred due to identical physiological processing as the native analyte. | May exhibit minor differences in metabolic processing due to the isotope effect. |
| Complex Matrices (e.g., Plasma, Tissue) | Highly recommended for its ability to accurately compensate for matrix-induced signal suppression or enhancement.[3] | May require more extensive method development and validation to account for potential chromatographic shifts and matrix effects.[4] |
| Routine Clinical Assays | Provides high confidence in the accuracy and reproducibility of results. | Can be a cost-effective option, but requires careful validation to ensure data quality.[4] |
Experimental Protocols
A generalized experimental protocol for the quantification of folates in human serum using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions and instrumentation.[2][6][7]
Objective: To quantify the concentration of Levomefolic acid (5-methyltetrahydrofolate) in human serum using this compound as an internal standard.
Materials:
-
Human serum samples
-
Levomefolic acid analytical standard
-
This compound internal standard
-
Extraction Buffer: 20 g/L ascorbic acid and 200 mmol/L MES with 6.5 mmol/L DTT, pH 5.[6]
-
Protein Precipitation Agent: Ice-cold acetonitrile or methanol.[8]
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl).[2][9]
-
LC-MS/MS system with an electrospray ionization (ESI) source.[7][10]
Methodology:
-
Sample Preparation:
-
Thaw serum samples on ice.
-
To a 100 µL aliquot of serum, add a known amount of this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex vigorously for 30-60 seconds and centrifuge to pellet the precipitated proteins.[8]
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction (Optional but Recommended for Cleaner Extracts):
-
Condition the SPE cartridge with methanol followed by water.[2]
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.[11]
-
Elute the folates with an appropriate solvent (e.g., methanol with 0.1% formic acid).
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for equilibration.[7]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 10 µL.[2]
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive ion Electrospray Ionization (ESI+).[7][10]
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).[2]
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Levomefolic acid and this compound. These should be optimized in the user's own laboratory.[10]
-
-
-
Quantification:
-
The concentration of Levomefolic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.[8]
-
Visualizations
The following diagrams illustrate the experimental workflow and the logical considerations when choosing an internal standard.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Stable Isotope Dilution Assays for Clinical Analyses of Folates and Other One-Carbon Metabolites: Application to Folate-Deficiency Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Stable Isotope Dilution Assay for Dietary Folates Using LC-MS/MS and Its Application to Strawberries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Navigating the Analytical Landscape: An Inter-laboratory Comparison of Levomefolic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of levomefolic acid, the biologically active form of folate, is paramount. This guide provides an objective comparison of analytical performance for levomefolic acid quantification, with a focus on the role of its stable isotope-labeled internal standard, Levomefolic acid-13C5. The insights are drawn from inter-laboratory comparison studies and established analytical methodologies to support robust and reliable measurements in a research and development setting.
The accurate measurement of folates is notoriously challenging, with significant variability observed across different laboratories and analytical methods.[1][2] To address this, organizations like the Centers for Disease Control and Prevention (CDC) have established programs to promote the harmonization of folate measurements.[3][4][5] This guide synthesizes data from such efforts and the broader scientific literature to provide a comprehensive overview for professionals in the field.
Performance in Inter-laboratory Comparison Studies
A pivotal international round-robin study investigating the comparability of serum folate measurements using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) provides valuable insights into the state of levomefolic acid (as 5-methyltetrahydrofolate or 5-MTHF) quantification. The study involved a CDC reference laboratory and two groups of external laboratories: Group 1 with independently developed methods and Group 2 with methods adapted from the CDC's protocol.[6][7]
The results highlight a notable disparity in the quantification of different folate forms. While the measurement of 5-MTHF, the primary active form of folate, showed good comparability among laboratories, the quantification of folic acid was highly variable.[6][7] This underscores the importance of robust analytical methods and proper standardization, particularly for the most clinically relevant folate vitamer.
The use of a stable isotope-labeled internal standard like this compound is a cornerstone of achieving accurate and precise quantification with LC-MS/MS. It effectively compensates for variations in sample preparation and matrix effects, which are significant sources of error in bioanalysis.
Below is a summary of the quantitative data from the inter-laboratory study on 5-MTHF, which serves as a proxy for the performance expected when quantifying levomefolic acid.
Table 1: Inter-laboratory Comparison of 5-Methyltetrahydrofolate (Levomefolic Acid) Quantification in Serum [6][7]
| Parameter | CDC | Group 1 (Independent Methods) | Group 2 (Adapted CDC Method) |
| Geometric Mean (nmol/L) | 18.3 | 13.8 – 28.9 | 16.8 – 18.6 |
| Median Imprecision (CV%) | 4.1 | 4.6 – 11 | 1.7 – 6.0 |
| Mean Recovery (%) | - | 98 ± 27 | 98 ± 10 |
| Mean Relative Bias (%) | 12 | -24 to 30 | -0.6 to 16 |
Data adapted from two international round-robin studies.[6][7] The values represent the range of performance across participating laboratories.
The Gold Standard: LC-MS/MS with Stable Isotope Dilution
The gold standard for the quantification of levomefolic acid in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with a stable isotope dilution assay.[8][9] This technique utilizes a stable isotope-labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte of interest.[8]
The co-elution of the analyte and its labeled internal standard ensures that any variations during sample extraction, processing, and ionization in the mass spectrometer affect both compounds equally, leading to highly accurate and precise measurements.[10]
Experimental Protocols
A generalized experimental protocol for the quantification of levomefolic acid in human serum using LC-MS/MS with this compound as an internal standard is outlined below. This protocol is a composite of methodologies described in the literature and should be optimized for specific laboratory conditions.[6][7][8]
Materials and Reagents
-
Analytes and Standards: Levomefolic acid, this compound
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid, ammonium acetate, ascorbic acid, dithiothreitol (DTT)
-
Solid Phase Extraction (SPE) Cartridges: As needed for sample cleanup
Sample Preparation
-
Internal Standard Spiking: To a known volume of serum, add a precise amount of this compound internal standard solution. The addition of antioxidants like ascorbic acid is crucial to prevent folate degradation.[11]
-
Protein Precipitation: Precipitate proteins by adding a threefold volume of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column for the separation of levomefolic acid from other matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of formic acid, is typically employed.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both levomefolic acid and this compound.
Visualizing the Workflow and Metabolic Context
To better understand the analytical process and the biological significance of levomefolic acid, the following diagrams illustrate the experimental workflow and its position in the folate metabolic pathway.
Caption: A typical experimental workflow for the quantification of levomefolic acid.
Caption: Simplified metabolic pathway of folate highlighting Levomefolic Acid.
Conclusion
The inter-laboratory comparison data for 5-methyltetrahydrofolate demonstrates that while good agreement can be achieved with robust LC-MS/MS methods, there is still a need for continued standardization and the use of certified reference materials. The adoption of stable isotope-labeled internal standards, such as this compound, is a critical component in achieving the accuracy and precision required for reliable research and development outcomes. By adhering to validated experimental protocols and participating in external quality assessment schemes, laboratories can ensure the integrity of their levomefolic acid quantification data.
References
- 1. Results of an international round robin for serum and whole-blood folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance Verification Program for the Folate Microbiologic Assay | Laboratory Quality Assurance Programs | CDC [cdc.gov]
- 5. Folate Harmonization for Public Health Laboratories | LQAP | CDC [cdc.gov]
- 6. Two international Round Robin studies showed good comparability of 5-methyltetrahydrofolate, but poor comparability of folic acid measured in serum by different HPLC-MS/MS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two International Round-Robin Studies Showed Good Comparability of 5-Methyltetrahydrofolate but Poor Comparability of Folic Acid Measured in Serum by Different High-Performance Liquid Chromatography-Tandem Mass Spectrometry Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. Development of an Improved Standard Reference Material for Folate Vitamers in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tsapps.nist.gov [tsapps.nist.gov]
The Gold Standard for Folate Analysis: A Comparative Guide to Levomefolic Acid-13C5 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of folates, the choice of an internal standard is paramount. This guide provides an objective comparison of Levomefolic acid-13C5's performance against other common stable isotope-labeled standards, supported by experimental data, to ensure the accuracy and reliability of bioanalytical methods.
The accurate measurement of levomefolic acid (L-5-methyltetrahydrofolate), the primary biologically active form of folate, is critical in clinical diagnostics, nutritional assessment, and pharmacokinetic studies.[1][2] Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for folate quantification.[1] This technique's reliability hinges on the use of a stable isotope-labeled internal standard (SIL-IS) that mimics the analyte's behavior throughout the analytical process.[3][4] this compound, a SIL-IS for levomefolic acid, is widely recognized for its ability to compensate for variations in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analysis.[1][5][6]
Performance Comparison of Folate Stable Isotope Standards
Stable isotope-labeled internal standards are considered the first choice for quantitative LC-MS/MS assays to correct for recovery, matrix effects, and variability in ionization.[4][7] The 13C-labeling in this compound provides a mass shift that is sufficient to prevent spectral overlap while maintaining nearly identical chemical and physical properties to the unlabeled analyte.[1][5] This co-elution behavior is crucial for accurately correcting analytical variability.[6]
The following tables summarize the performance characteristics of this compound and other folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.[1]
Table 1: Comparison of Linearity and Precision [1]
| Stable Isotope Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Levomefolic Acid | Human Plasma | 0.25 - 20 | < 15 | < 15 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | 0.5 - 50 | < 10 | < 10 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | 0.2 - 50 | < 10 | < 15 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | 1 - 100 | < 5 | < 7 |
Table 2: Recovery and Method Performance
| Method Parameter | This compound Method | Reference |
| Analyte | 5-methylTHF and other folate vitamers | [8] |
| Matrix | Human Serum | [8] |
| Total Imprecision (10 days, 2 replicates/day) | 2.8–3.6% for 5-methylTHF (19.5–51.1 nmol/L) | [8] |
| Mean Recovery (spiked serum) | 99.4 ± 3.6% for 5-methylTHF | [8] |
| SPE Extraction Efficiency | ≥85% | [8] |
| Limit of Detection | ≤0.3 nmol/L | [8] |
Experimental Protocols
A robust and reliable bioanalytical method requires meticulously defined procedures. The following sections detail a typical protocol for the quantification of levomefolic acid in human serum/plasma using this compound as an internal standard.
Sample Preparation: Protein Precipitation and Solid Phase Extraction (SPE)
This protocol describes a common method for extracting the analyte and internal standard from a biological matrix.[1][8][9]
-
Aliquoting and Spiking : Transfer a precise volume of the biological sample (e.g., 150 µL of serum) into a microcentrifuge tube.[9] Add a known and constant concentration of the this compound internal standard solution to all calibration standards, quality control samples, and study samples.[1][9] To prevent degradation, it is crucial to add antioxidants like ascorbic acid to samples and standards.[10]
-
Protein Precipitation : Add a protein precipitating agent, such as acetonitrile or an ammonium formate buffer, to the sample.[1][9] Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation : Centrifuge the samples to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE) : Condition phenyl SPE cartridges with methanol followed by water or an appropriate buffer.[9] Load the supernatant from the previous step onto the SPE cartridge. Wash the cartridge to remove interfering substances.
-
Elution : Elute the analyte and the internal standard from the SPE cartridge using a suitable organic elution solvent.[6][9]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen gas.[6] Reconstitute the dried residue in the initial mobile phase for LC-MS/MS analysis.[6]
Chromatographic Separation (LC-MS/MS)
-
LC System : Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]
-
Column : A C18 or C8 reversed-phase column is commonly used for the separation of folates.[9][11]
-
Mobile Phase : A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile).[11]
-
Gradient Elution : Employ a gradient elution to achieve efficient separation of levomefolic acid from other matrix components.[1]
-
Flow Rate : A typical flow rate is in the range of 0.3 - 0.5 mL/min.[1]
Mass Spectrometric Detection
-
Ionization : Electrospray ionization (ESI) in the positive ion mode is the most common and effective technique for the analysis of folates.[10]
-
Detection : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high sensitivity and specificity.[11]
-
MRM Transitions : Specific precursor-to-product ion transitions are monitored for both levomefolic acid and the this compound internal standard.[1]
-
Quantification : The concentration of levomefolic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.[9][11]
Visualizing the Workflow and Metabolic Context
To further elucidate the role of levomefolic acid and the analytical process, the following diagrams illustrate the one-carbon metabolism pathway and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Performance of Levomefolic Acid-13C5 Across Different Mass Spectrometers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Levomefolic acid-13C5, a stable isotope-labeled internal standard for the active form of folate, across various mass spectrometry platforms. The selection of an appropriate analytical platform is critical for achieving accurate and robust quantification of levomefolic acid in complex biological matrices. This document summarizes key performance metrics, details experimental protocols, and illustrates the underlying principles to aid in the selection of the most suitable instrumentation for your research needs.
Data Presentation: Quantitative Performance Summary
The following tables summarize the performance characteristics of methods utilizing this compound as an internal standard on different types of mass spectrometers. It is important to note that these values are compiled from various studies and are not from a single head-to-head comparison. Performance can vary based on the specific instrument model, experimental conditions, and sample matrix.
Table 1: Comparison of Linearity and Precision
| Stable Isotope Standard | Analyte | Matrix | Mass Spectrometer Type | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Levomefolic Acid | Human Plasma | Triple Quadrupole | 0.25 - 20 | < 15 | < 15 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | Triple Quadrupole | 0.5 - 50 | < 10 | < 10 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | Triple Quadrupole | 0.2 - 50 | < 10 | < 15 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | Triple Quadrupole | 1 - 100 | < 5 | < 7 |
Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ)
| Stable Isotope Standard | Analyte | Matrix | Mass Spectrometer Type | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | Levomefolic Acid | Human Plasma | Triple Quadrupole | 0.1 | 0.25 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | Triple Quadrupole | 0.2 | 0.5 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | Not Specified | - | - |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | Not Specified | - | - |
| [13C5]5-methylTHF | 5-methylTHF | Human Plasma | Triple Quadrupole | 1.2 x 10⁻¹¹ mol/L | - |
Note: Some data from the search results were presented in different units and were converted for consistency where possible. The performance of this compound is comparable to other commonly used folate stable isotope standards.[1]
Experimental Protocols
A generalized experimental protocol for the quantification of levomefolic acid in human serum or plasma using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol is a composite of methodologies described in the cited literature and should be optimized for specific laboratory conditions.[2][3]
1. Materials and Reagents
-
Analytes and Stable Isotope Standards: Levomefolic acid, this compound
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Additives: Formic acid, Ascorbic acid
-
Blank human serum/plasma
2. Standard and Sample Preparation
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human serum/plasma with known concentrations of levomefolic acid.
-
Internal Standard Spiking: Add a fixed concentration of this compound to all calibration standards, quality control samples, and unknown samples. The use of a stable isotope-labeled internal standard is crucial as it mimics the chemical and physical properties of the analyte, correcting for variations during sample processing and analysis.[3]
-
Sample Pre-treatment (Protein Precipitation): Add acetonitrile (typically 3:1 v/v) to the serum/plasma samples to precipitate proteins.[3] Vortex and centrifuge.
-
Solid Phase Extraction (SPE) (Optional): For cleaner samples, condition an SPE cartridge with methanol followed by water. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences and elute the analytes with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate or supernatant to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.[3]
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 or Phenyl reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).[2]
-
Mobile Phase A: Water with 0.1% formic acid.[2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analytes, and then return to initial conditions for equilibration.[2]
-
Flow Rate: 0.3 - 0.5 mL/min.[2]
-
Injection Volume: 5 - 10 µL.[2]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[2]
-
Scan Type: Selected Reaction Monitoring (SRM) for triple quadrupole instruments. For high-resolution mass spectrometers, full scan or targeted SIM can be used.[2][4]
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and this compound. These transitions should be optimized for the specific instrument being used.
-
Mandatory Visualization
Caption: A typical experimental workflow for folate analysis using stable isotope dilution and LC-MS/MS.
Caption: Logical relationship between mass spectrometer characteristics and performance for this compound analysis.
Comparison of Mass Spectrometer Platforms
The choice of mass spectrometer significantly impacts the performance of an analytical method using this compound.
-
Triple Quadrupole (QQQ) Mass Spectrometers: These instruments are the gold standard for quantitative analysis due to their high sensitivity and specificity in Selected Reaction Monitoring (SRM) mode.[5] They are generally the preferred technology for achieving the lowest limits of detection for peptides and small molecules.[5] The majority of the performance data found for this compound was generated on triple quadrupole instruments.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer high resolution and accurate mass measurement, which provides excellent selectivity and the ability to perform retrospective analysis of data.[5] While historically less sensitive than triple quadrupoles for targeted quantification, modern high-resolution TOF-MS instruments have shown comparable performance in terms of specificity, accuracy, reproducibility, and robustness, with only minor differences in sensitivity.[5]
-
Orbitrap Mass Spectrometers: Orbitrap-based mass spectrometers provide very high resolution and accurate mass capabilities.[4][6] This allows for excellent separation of analytes from matrix interferences, which can be a significant advantage when analyzing complex biological samples.[6] Like Q-TOF instruments, they offer the flexibility of both targeted and non-targeted analysis. The high resolution can be particularly beneficial for stable isotope tracer studies, allowing for accurate determination of isotope ratios.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selected Ion Monitoring for Orbitrap-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Bioanalytical Validation of Levomefolic Acid Using Levomefolic Acid-13C5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioanalytical method validation for Levomefolic acid (L-5-methyltetrahydrofolate), the primary active form of folate in the body, utilizing its stable isotope-labeled internal standard, Levomefolic acid-13C5. The performance of this method is compared with alternative analytical approaches, supported by experimental data from various scientific sources.
Introduction
Accurate quantification of Levomefolic acid in biological matrices is crucial for pharmacokinetic studies, clinical diagnostics, and nutritional assessments. The gold standard for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Stable Isotope Dilution Analysis (SIDA).[1] The use of a stable isotope-labeled internal standard, such as this compound, is paramount for correcting analyte losses during sample preparation and variations in instrument response, thereby ensuring the accuracy and precision of the results.[2] This guide will delve into the validation parameters of an LC-MS/MS method using this compound and compare it with other analytical techniques.
Performance Comparison of Bioanalytical Methods
The selection of an appropriate bioanalytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. Below is a comparison of key validation parameters for an LC-MS/MS method using this compound as an internal standard against alternative methods.
Table 1: Comparison of Linearity and Quantitation Limits
| Method | Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Levomefolic Acid | This compound | Human Plasma | 0.25 - 20 | 0.25 | [1] |
| LC-MS/MS | Folic Acid & 5-M-THF | - | Human Plasma | 0.249 - 19.9 (FA) / 5.05 - 50.5 (5-M-THF) | 0.249 (FA) / 5.05 (5-M-THF) | [3] |
| LC-MS/MS | Multiple Folates | 13C5-5-methylTHF | Serum | 0 - 100 (5-methylTHF) | ≤0.3 nmol/L | [4] |
| Microbiological Assay | Total Folate | - | Blood/Plasma | 25 - 500 (Blood) / 1 - 20 (Plasma) | 25 (Blood) / 1 (Plasma) | [5] |
Table 2: Comparison of Accuracy and Precision
| Method | Analyte | Internal Standard | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |
| LC-MS/MS | Levomefolic Acid | This compound | Human Plasma | < 15 | < 15 | ± 15 | [1] |
| LC-MS/MS | Multiple Folates | 13C5-5-methylTHF | Serum | 2.8 - 3.6 (5-methylTHF) | - | - | [4] |
| LC-MS/MS | Multiple Folates | - | Serum | < 10 | - | < 10 | [6] |
| Microbiological Assay | Total Folate | - | Blood/Plasma | 19.4 (LLOQ, Blood) | 27.6 (LLOQ, Blood) | -21.8 (LLOQ, Blood) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioanalytical assays. Below are representative protocols for the quantification of Levomefolic acid using LC-MS/MS with this compound as an internal standard.
LC-MS/MS Method with Protein Precipitation
1. Materials and Reagents:
-
Levomefolic acid reference standard
-
This compound internal standard
-
Human plasma (blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of Levomefolic acid and this compound in a suitable solvent.
-
Working Solutions: Prepare working solutions by diluting the stock solutions to the desired concentrations.
-
Calibration Standards: Spike blank human plasma with known concentrations of the Levomefolic acid working solution.
-
Internal Standard Spiking: Add a fixed concentration of the this compound working solution to all calibration standards, quality control samples, and unknown samples.[1]
-
Protein Precipitation: Add cold acetonitrile (typically in a 3:1 ratio) to the plasma samples to precipitate proteins. Vortex and centrifuge to separate the supernatant.[1][7]
3. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, ramps up to elute the analyte, and then re-equilibrates.
-
Flow Rate: 0.3 - 0.5 mL/min.[1]
-
Injection Volume: 5 - 10 µL.[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Scan Type: Selected Reaction Monitoring (SRM).[1]
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for Levomefolic acid and this compound. For Levomefolic acid, a common transition is m/z 460.2 -> 313.2. For this compound, the transition would be m/z 465.2 -> 313.2.[8]
-
Visualizations
To further elucidate the experimental workflow and the metabolic context, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Comparison of serum folate species analyzed by LC-MS/MS with total folate measured by microbiologic assay and Bio-Rad radioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Pre-analytical conditions influencing analysis of folate in dried plasma microsamples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Levomefolic Acid-13C5 and Folic Acid-13C5 in Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levomefolic acid-13C5 and Folic acid-13C5, focusing on their distinct roles in folate metabolism, pharmacokinetic profiles, and applications in research. The inclusion of stable isotope-labeled compounds, this compound and Folic acid-13C5, is critical for accurate quantification in bioanalytical studies.[1] While direct comparative performance data between the labeled compounds is not the focus of clinical efficacy, their use is fundamental to generating the precise pharmacokinetic data presented herein for their unlabeled analogues.
Executive Summary
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the body.[2][3][4] In contrast, folic acid is a synthetic oxidized form that requires enzymatic reduction to become metabolically active.[2][3][4] Studies comparing the two have demonstrated that levomefolic acid offers comparable, and in some cases superior, bioavailability to folic acid.[3] A key advantage of levomefolic acid is its ability to bypass the metabolic conversion step that is dependent on the enzyme dihydrofolate reductase (DHFR), making it a more efficient source of folate for individuals with certain genetic polymorphisms that affect this enzyme's activity. Furthermore, supplementation with levomefolic acid avoids the potential accumulation of unmetabolized folic acid in the circulation.[5]
The 13C5-labeled versions of these compounds serve as indispensable internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) methods, enabling precise quantification in biological matrices.[1]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters from comparative human and animal studies, highlighting the differences in bioavailability between levomefolic acid and folic acid.
Table 1: Comparative Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Levomefolic Acid (as L-5-MTHF) | Folic Acid (as L-5-MTHF) | Reference |
| Cmax (Maximum Concentration) | Significantly Higher | Lower | [6] |
| Tmax (Time to Maximum Concentration) | Significantly Shorter | Longer | [6] |
| AUC (Area Under the Curve) | Significantly Higher | Lower | [6][7] |
Table 2: Comparative Bioavailability in Rats (Oral Administration)
| Compound | Cmax (ng/mL) | AUC (ng/mL*h) | Reference |
| (6S)5-MTHF glucosamine salt (Quatrefolic®) | 879.6 ± 330.3 | 1123.9 | [8] |
| (6S)5-MTHF calcium salt | 486.8 ± 184.1 | 997.6 | [8] |
| Folic Acid | 281.5 ± 135.7 | 114.7 | [8] |
Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The central role of folate is in one-carbon metabolism, a network of biochemical reactions essential for the synthesis of nucleotides (DNA and RNA) and for methylation reactions.[2][9][10] Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[11] THF is the precursor to various folate coenzymes, including L-5-MTHF (levomefolic acid). Levomefolic acid directly enters this cycle, donating its methyl group for the conversion of homocysteine to methionine, a crucial step for DNA methylation and the synthesis of other essential molecules.[12]
Experimental Workflow: Bioequivalence Study
A typical bioequivalence study to compare two folate formulations involves a randomized, crossover study design in healthy volunteers.[13][14][15] Plasma concentrations of the active folate form (L-5-MTHF) are measured at various time points after administration of each formulation. The pharmacokinetic parameters (Cmax, Tmax, and AUC) are then calculated and statistically compared.
Experimental Protocols
Quantification of Folates in Human Plasma using LC-MS/MS
This protocol provides a generalized method for the simultaneous quantification of folic acid and its metabolites in human plasma.
1. Sample Preparation:
-
To 200 µL of plasma, add 20 µL of an internal standard solution containing this compound and Folic acid-13C5.
-
Add 400 µL of a protein precipitation agent (e.g., methanol containing an antioxidant like 2-mercaptoethanol).[16]
-
Vortex the mixture for 2 minutes and centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 or HILIC column suitable for polar analytes.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[16]
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and its corresponding 13C5-labeled internal standard.
-
3. Data Analysis:
-
Quantify the concentration of each folate vitamer by comparing the peak area ratio of the analyte to its corresponding stable isotope-labeled internal standard against a calibration curve prepared in a similar biological matrix.
Conclusion
Levomefolic acid is the biologically active form of folate and demonstrates at least comparable, and often superior, bioavailability compared to the synthetic precursor, folic acid. This is primarily due to its ability to bypass the enzymatic reduction step required for folic acid activation. The use of stable isotope-labeled compounds, this compound and Folic acid-13C5, is crucial for the accurate and precise quantification of these folates in biological matrices, enabling robust pharmacokinetic and bioequivalence studies. For researchers and drug development professionals, the choice between these folate forms for supplementation or therapeutic applications should consider the metabolic differences and the target population's genetic makeup.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]
- 9. fda.gov [fda.gov]
- 10. One-carbon metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Bioequivalence evaluation of a folate-supplemented oral contraceptive containing ethinylestradiol/drospirenone/levomefolate calcium versus ethinylestradiol/drospirenone and levomefolate calcium alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. Simultaneous quantitation of folic acid and 5-methyltetrahydrofolic acid in human plasma by HPLC–MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fast, Accurate LC-MS/MS Method for Folate Deficiency Biomarkers in Plasma [restek.com]
- 16. Development and Validation of a Rapid High-Performance Liquid Chromatography–Tandem Mass Spectrometric Method for Determination of Folic Acid in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Isotopic Enrichment of Levomefolic Acid-13C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Levomefolic acid-13C5, a stable isotope-labeled internal standard, with other alternatives used in the quantification of folates. The information presented, supported by experimental data, is intended to assist researchers in selecting the most appropriate internal standard for their specific analytical needs, thereby ensuring accuracy and reliability in folate analysis.
Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the primary biologically active form of folate in the human body.[1] It plays a crucial role in one-carbon metabolism, a network of biochemical reactions essential for DNA synthesis, methylation, and amino acid metabolism.[2] Accurate quantification of levomefolic acid in biological matrices is vital for clinical diagnostics, nutritional assessment, and in the development of new therapeutics. Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such quantification, relying on the use of stable isotope-labeled internal standards.[3]
This compound serves as a robust internal standard, exhibiting nearly identical chemical and physical properties to its unlabeled counterpart. This ensures that it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss.[3]
Performance Comparison of Folate Stable Isotope Standards
The selection of an appropriate stable isotope-labeled internal standard is critical for the development of a reliable analytical method. The following tables summarize the performance characteristics of this compound and other commonly used folate stable isotope standards as reported in various studies. It is important to note that these values are not from a single head-to-head comparison and may vary based on the specific experimental protocol, instrumentation, and matrix used.
Table 1: Comparison of Linearity and Precision
| Stable Isotope Standard | Analyte | Matrix | Linearity Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Levomefolic Acid | Human Plasma | 0.25 - 20 | < 15 | < 15 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | 0.5 - 50 | < 10 | < 10 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | 0.2 - 50 | < 10 | < 15 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | 1 - 100 | < 5 | < 7 |
Data compiled from various scientific publications.[3]
Table 2: Comparison of Limits of Detection (LoD) and Quantification (LoQ)
| Stable Isotope Standard | Analyte | Matrix | LoD (ng/mL) | LoQ (ng/mL) |
| This compound | Levomefolic Acid | Human Plasma | 0.1 | 0.25 |
| [2H4]-5-Methyltetrahydrofolic Acid | 5-Methyltetrahydrofolic Acid | Human Plasma | 0.2 | 0.5 |
| [13C5]-Folic Acid | Folic Acid | Human Serum | 0.05 | 0.2 |
| [2H4]-Folic Acid | Folic Acid | Human Plasma | 0.3 | 1 |
Data compiled from various scientific publications.[3]
Table 3: Isotopic Purity of Commercially Available Labeled Folates
| Labeled Compound | Supplier | Isotopic Purity | Chemical Purity |
| Folic acid-(glutamic acid-13C5,15N) | Sigma-Aldrich | ≥98 atom % | ≥95% (CP) |
| 5-Methyltetrahydrofolic acid (glutamic acid-13C5) | Cambridge Isotope Laboratories | 99% | 95% |
| Folic acid-13C5 | MedChemExpress | 95.0% | Not Specified |
Isotopic purity refers to the percentage of the labeled compound that contains the stable isotope. Chemical purity (CP) refers to the percentage of the compound that is in the specified chemical form.[4][5][6]
Advantages of 13C-Labeling over Deuterium (2H)-Labeling
While both 13C and 2H (deuterium) labeled compounds are used as internal standards, 13C-labeling offers distinct advantages. Deuterium-labeled standards can sometimes exhibit a slight chromatographic shift relative to the unlabeled analyte, known as the "isotope effect." This can complicate peak integration and potentially affect the accuracy of quantification. In contrast, 13C-labeled standards generally co-elute perfectly with their unlabeled counterparts, simplifying data analysis and improving accuracy.
Experimental Protocols
A generalized experimental protocol for the quantification of levomefolic acid in human serum using a stable isotope dilution assay with LC-MS/MS is provided below. This protocol should be optimized for specific laboratory conditions and instrumentation.
1. Materials and Reagents
-
Levomefolic acid standard
-
This compound (internal standard)
-
Human serum
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (deionized or Milli-Q)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or Phenyl)
2. Standard and Sample Preparation
-
Standard Stock Solutions: Prepare stock solutions of levomefolic acid and this compound in a suitable solvent (e.g., methanol with antioxidant).
-
Calibration Standards: Prepare a series of calibration standards by spiking blank human serum with known concentrations of levomefolic acid.
-
Sample Preparation:
-
Thaw serum samples at room temperature.
-
To a 100 µL aliquot of serum, add a known amount of the this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold methanol, vortex, and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the folates with an appropriate solvent mixture (e.g., methanol/acetonitrile with formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate levomefolic acid from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor specific precursor-to-product ion transitions for both levomefolic acid and this compound.
-
Visualizations
The following diagrams illustrate the metabolic context and a typical analytical workflow for assessing levomefolic acid.
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Folic acid-(glutamic acid-13C5,15N) ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Levomefolic Acid-13C5
For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Levomefolic acid-13C5, a stable isotope-labeled form of the active metabolite of folic acid. Adherence to these procedures is critical for laboratory safety and environmental protection.
This compound is a non-radioactive, stable isotope-labeled compound.[1][] Therefore, its disposal does not necessitate the specialized handling required for radioactive waste.[1] However, the base compound, Levomefolic acid, possesses inherent chemical hazards that must be addressed during disposal.
Hazard Profile of Levomefolic Acid
Levomefolic acid and its salts are classified as hazardous materials. It is crucial to be aware of these hazards when handling and preparing the compound for disposal.
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[3][4][5] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[3][4][5] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation.[3][4][5] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as chemical waste, following established laboratory and institutional guidelines.
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields[3]
-
Chemical-resistant gloves[3]
-
Impervious clothing, such as a lab coat[3]
-
A suitable respirator if there is a risk of generating dust or aerosols[3]
2. Waste Segregation and Collection:
-
Do not mix with general laboratory waste. [1]
-
Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials, absorbent paper), in a designated and compatible chemical waste container.[6]
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7][8]
-
If the original container is used for waste collection, ensure it is in good condition.
3. Labeling of Waste Containers:
-
Properly label the waste container with the following information:
4. Storage of Chemical Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[9]
-
Ensure the storage area is well-ventilated.[7]
-
Store incompatible chemicals separately to prevent reactions.[7][10]
-
Utilize secondary containment to prevent spills from reaching drains.[7][10]
5. Disposal Request and Pickup:
-
Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EH&S) department or a certified hazardous waste disposal company.[1][10]
-
Do not dispose of this compound down the drain or in regular trash.[7][10]
-
Maintain detailed records of waste generation and disposal for regulatory compliance.[6]
Experimental Protocol: Decontamination of Empty Containers
Empty containers that held this compound must be properly decontaminated before being disposed of as regular trash.
-
Triple Rinsing:
-
Select a solvent capable of dissolving Levomefolic acid (e.g., water, a mild aqueous basic solution).
-
Rinse the empty container thoroughly with the chosen solvent.
-
Repeat the rinsing process two more times for a total of three rinses.[10]
-
-
Collection of Rinsate:
-
Collect the solvent rinsate from all three rinses.
-
The rinsate must be treated as hazardous waste and collected in a properly labeled chemical waste container.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original chemical label from the container.[10]
-
The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with institutional guidelines.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. moravek.com [moravek.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. biosynth.com [biosynth.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. danielshealth.com [danielshealth.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling Levomefolic acid-13C5
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Levomefolic acid-13C5. The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Chemical and Hazard Information
This compound is a stable isotope-labeled form of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate.[1] While the isotopic labeling does not introduce radioactive hazards, the chemical properties and associated hazards are considered equivalent to the unlabeled compound.[2]
Safety data sheets for levomefolic acid and its salts indicate the following potential hazards:
Some suppliers may not classify the material as hazardous. However, it is best practice to handle the compound with the assumption that the hazards identified for the unlabeled form are present.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the required PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing and Aliquoting (Solid) | Safety goggles | Nitrile gloves | Lab coat | N95 respirator or use of a chemical fume hood |
| Solution Preparation | Chemical safety goggles | Nitrile gloves | Lab coat, chemical-resistant apron | Use of a chemical fume hood |
| Handling Solutions | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Spill Cleanup | Chemical safety goggles | Heavy-duty nitrile or butyl rubber gloves | Lab coat, chemical-resistant apron | N95 respirator (for solids) or appropriate respirator for solvent |
| Waste Disposal | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
Operational and Disposal Plans
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[6] Recommended long-term storage is typically at -20°C.[6]
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.
Experimental Protocols: Handling Procedures
Working with Solid Material (Weighing and Aliquoting):
-
Engineering Controls: Whenever possible, handle the powdered form of this compound in a chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available, a balance enclosure or a well-ventilated area with local exhaust ventilation should be used.
-
PPE: Wear safety goggles, nitrile gloves, and a buttoned lab coat.[3][7] For larger quantities or where aerosolization is possible, an N95 respirator is recommended.
-
Procedure:
-
Designate a specific area for handling the compound to prevent cross-contamination.[2]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
-
Avoid creating dust.
-
Clean all tools and the work area thoroughly after use.
-
Preparing Solutions:
-
Engineering Controls: All solution preparation should be conducted in a chemical fume hood.
-
PPE: Wear chemical safety goggles, nitrile gloves, and a lab coat. A chemical-resistant apron is recommended for additional protection against splashes.[7]
-
Procedure:
-
Select an appropriate solvent as specified in your experimental protocol.
-
Slowly add the solid to the solvent to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
-
Clearly label the resulting solution with the compound name, concentration, solvent, date, and any hazard information.
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound should be considered chemical waste. This includes:
-
Empty containers
-
Contaminated PPE (gloves, disposable lab coats, etc.)
-
Weighing paper, pipette tips, and other disposables
-
Excess solid material and solutions
-
-
Disposal Procedures:
-
Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Follow all local, state, and federal regulations for chemical waste disposal.[2] The disposal procedures are generally the same as for the unlabeled compound.[2]
-
Do not dispose of this compound down the drain or in regular trash.
-
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Wear appropriate PPE (goggles, gloves, lab coat, N95 respirator).
-
Gently sweep or vacuum the material, avoiding dust generation.
-
Place the spilled material and cleanup supplies into a sealed container for chemical waste disposal.
-
Clean the spill area with soap and water.[2]
-
-
Minor Spill (Liquid):
-
Wear appropriate PPE (goggles, gloves, lab coat).
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into a sealed container for chemical waste disposal.
-
Clean the spill area with an appropriate solvent followed by soap and water.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
- 1. Levomefolic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. biosynth.com [biosynth.com]
- 6. 5-Methyltetrahydrofolic acid (prefolic A) (glutamic acid-¹³Câ , 99%) CP 95% - Cambridge Isotope Laboratories, CLM-9548-0.001 [isotope.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
